molecular formula C30H36O5 B15580838 5-Hydroxysophoranone

5-Hydroxysophoranone

Cat. No.: B15580838
M. Wt: 476.6 g/mol
InChI Key: ABQFAJSGVWQVGF-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one has been reported in Millettia pulchra, Maackia amurensis, and Erythrina subumbrans with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H36O5

Molecular Weight

476.6 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3/t27-/m0/s1

InChI Key

ABQFAJSGVWQVGF-MHZLTWQESA-N

Origin of Product

United States

Foundational & Exploratory

5-Hydroxysophoranone: A Comprehensive Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation methodologies for the prenylated flavanone, 5-Hydroxysophoranone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound, with the systematic IUPAC name 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is a complex flavonoid that has garnered interest due to its potential biological activities. As a member of the isoflavonoid (B1168493) class, it is found within a specific range of plant species, offering a promising avenue for natural product-based drug discovery. This guide details its known natural origins and provides a comprehensive overview of the techniques employed for its extraction and purification.

Natural Sources of this compound

To date, this compound has been identified in a select number of plant species, primarily within the Fabaceae family. The documented botanical sources are:

  • Erythrina subumbrans : The stems and roots of this plant are the most well-documented sources of this compound.[1][2][3] Several phytochemical investigations have successfully isolated the compound from this species.

  • Millettia pulchra : This species is also reported to contain this compound, although detailed isolation protocols from this source are less commonly found in the literature.

  • Maackia amurensis : Reports indicate the presence of this compound in this plant, though specific isolation details are not as extensively documented as for Erythrina subumbrans.

The primary focus of the detailed experimental protocols in this guide will be on its isolation from Erythrina subumbrans, given the greater availability of specific procedural data.

Quantitative Data

The yield of this compound can vary depending on the plant part used, the geographical origin of the plant, and the extraction and purification methods employed. The following table summarizes the available quantitative data from the isolation of this compound from Erythrina subumbrans.

Plant SourcePlant PartExtraction MethodYield of Crude ExtractYield of this compoundReference
Erythrina subumbransStemsMaceration with Hexane (B92381) and Dichloromethane (B109758)Not SpecifiedNot Specified[1]
Erythrina subumbransRoots and TwigsMaceration with Ethyl Acetate (B1210297)49.3 g (from 2.7 kg of roots), 128.7 g (from 4.1 kg of twigs)Not explicitly quantified for the pure compound[3]

Experimental Protocols for Isolation from Erythrina subumbrans

The following section provides a detailed methodology for the isolation of this compound from the stems and roots of Erythrina subumbrans, based on published scientific literature.[1][3]

Plant Material Collection and Preparation
  • Collection: The stems and roots of Erythrina subumbrans are collected.

  • Drying: The plant material is air-dried to remove moisture.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Maceration: The powdered plant material is subjected to sequential maceration with solvents of increasing polarity. A common procedure involves:

    • Hexane Extraction: The powdered material is first macerated with hexane to remove nonpolar constituents like fats and waxes. This step is repeated multiple times for exhaustive extraction.

    • Dichloromethane or Ethyl Acetate Extraction: Following hexane extraction, the plant residue is then macerated with a more polar solvent such as dichloromethane or ethyl acetate.[1][3] This is the primary extraction step for isolating flavanones like this compound. The maceration is typically carried out at room temperature for several days with periodic agitation.

  • Filtration and Concentration: The solvent extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract obtained is a complex mixture of phytochemicals and requires further separation and purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

  • Column Chromatography (CC):

    • Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.

    • Mobile Phase: A gradient elution system is employed, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Fractions from the initial silica gel column that show the presence of the target compound are often further purified using a Sephadex LH-20 column.

    • Mobile Phase: Methanol is a common solvent used for elution on Sephadex LH-20. This step helps to separate compounds based on their molecular size and polarity.

  • Preparative Thin Layer Chromatography (pTLC):

    • For final purification, preparative TLC may be used. The semi-purified fraction is applied as a band on a silica gel plate and developed in a suitable solvent system. The band corresponding to this compound is then scraped off, and the compound is eluted with a polar solvent.

Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the complete chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and electronic transitions within the molecule.

Visualizations

General Experimental Workflow for Isolation

experimental_workflow plant_material Dried and Powdered Erythrina subumbrans (Stems/Roots) extraction Solvent Extraction (Maceration with Hexane, then Dichloromethane/Ethyl Acetate) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel_cc Silica Gel Column Chromatography (Gradient Elution) crude_extract->silica_gel_cc fraction_collection Fraction Collection and TLC Analysis silica_gel_cc->fraction_collection sephadex_cc Sephadex LH-20 Column Chromatography (Methanol) fraction_collection->sephadex_cc purified_fraction Purified Fraction sephadex_cc->purified_fraction final_purification Final Purification (e.g., Preparative TLC) purified_fraction->final_purification pure_compound Pure this compound final_purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide has summarized the current knowledge on the natural sources and isolation of this compound. Erythrina subumbrans stands out as the most extensively studied source, with established protocols for its extraction and purification. The methodologies presented here, combining solvent extraction with various chromatographic techniques, provide a solid foundation for researchers aiming to isolate this compound for further investigation into its chemical properties and potential therapeutic applications. Future research could focus on optimizing yields, exploring other potential natural sources, and developing more efficient and scalable purification strategies.

References

A Comprehensive Technical Review of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxysophoranone, a prenylated flavanone (B1672756), has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive review of the current scientific literature on this compound, with a focus on its anti-inflammatory, anti-cancer, and potential antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway associated with its anti-inflammatory effects. While specific quantitative data for this compound is limited in publicly available literature, this guide compiles and presents data from closely related sophoranone (B1204896) derivatives to provide a valuable reference for researchers in the field.

Chemical and Physical Properties

This compound is a flavonoid belonging to the flavanone subclass. Its chemical structure is characterized by a C6-C3-C6 backbone with a hydroxyl group at position 5 and additional prenyl groups, which contribute to its lipophilicity and biological activity.

Chemical Structure:

  • IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-di(3-methylbut-2-en-1-yl)phenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydrochromen-4-one[1]

  • Molecular Formula: C30H36O5[1]

  • Molecular Weight: 476.6 g/mol

  • Synonyms: Hydroxysophoranone[1]

Biological Activities and Quantitative Data

This compound and its analogues have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and topoisomerase inhibitory effects. The following tables summarize the available quantitative data for sophoranone derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of sophoranone derivatives are primarily attributed to their ability to modulate the TLR4/NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators.

CompoundAssayTarget/Cell LineIC50Reference
(-)-Sophoranone5-Lipoxygenase InhibitionEnzyme Assay1.6 µM[1]
Anti-Cancer Activity

Sophoranone derivatives have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis and inhibition of topoisomerase I.

CompoundCell LineAssayIC50Reference
Sophoranone Analogue (Compound 3)H460 (Lung Carcinoma)MTT Assay4.67 µM[2]
SophoranoneMKN7 (Stomach Cancer)Growth Inhibition1.2 ± 0.3 µM[3]

Mechanism of Action: Modulation of the TLR4/NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a key regulator of the innate immune response. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory genes.

Based on studies of related flavonoids, this compound likely inhibits this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.

TLR4_NFkB_Pathway TLR4/NF-κB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_genes Transcription Sophoranone This compound Sophoranone->IKK_complex Inhibition

Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound and its analogues.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is used to quantify the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value using a dose-response curve.

Anti-Cancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., H460, MKN7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value from the dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and various concentrations of this compound.

  • Enzyme Addition: Add human topoisomerase I enzyme to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light.

  • Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition of topoisomerase I activity.

Extraction and Synthesis

Extraction Workflow

The following diagram illustrates a general workflow for the extraction and isolation of natural products like this compound from plant material.

Extraction_Workflow General Workflow for Natural Product Extraction and Isolation Plant_Material Plant Material (e.g., roots, stems) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., with ethanol) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration (Crude Extract) Extraction->Filtration_Concentration Partitioning Solvent Partitioning (e.g., hexane, ethyl acetate, butanol) Filtration_Concentration->Partitioning Column_Chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) Partitioning->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Bioassay_Screening Bioassay Screening Fraction_Collection->Bioassay_Screening HPLC Preparative HPLC Bioassay_Screening->HPLC Active Fractions Pure_Compound Pure Compound (this compound) HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: A general workflow for the extraction and isolation of natural products.

Synthesis of Prenylated Flavanones

The synthesis of prenylated flavanones, including sophoranone derivatives, typically involves the following key steps[1][4]:

  • Regioselective Prenylation: Introduction of a prenyl group onto a polyhydroxyacetophenone precursor.

  • Aldol Condensation: Condensation of the prenylated acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325).

  • Cyclization: Intramolecular cyclization of the chalcone to form the flavanone ring system.

  • Deprotection: Removal of any protecting groups to yield the final product.

Pharmacokinetics

Pharmacokinetic studies on a standardized extract of Sophora tonkinensis containing (-)-sophoranone have been conducted in rats. After intravenous administration, (-)-sophoranone exhibited linear pharmacokinetics. Following oral administration, the absorption of (-)-sophoranone was enhanced when administered as part of the extract compared to its pure form, suggesting that other components in the extract may increase its solubility or decrease its metabolism. No accumulation was observed after multiple oral doses[4].

Conclusion

This compound and its related sophoranone derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the areas of anti-inflammatory and anti-cancer applications. Their mechanism of action, especially the inhibition of the NF-κB signaling pathway, provides a strong rationale for their development as novel therapeutic agents. While there is a need for more specific quantitative data on this compound itself, the available information on its analogues provides a solid foundation for future research. Further studies are warranted to fully elucidate its pharmacological profile, including its pharmacokinetic and toxicological properties, to pave the way for potential clinical applications.

References

Unveiling 5-Hydroxysophoranone: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological activities of 5-Hydroxysophoranone, a prenylated flavanone (B1672756). Initially identified in Erythrina subumbrans, this document details the pioneering extraction and isolation protocols, presents its known biological functions through systematically organized quantitative data, and visually represents key experimental workflows. This guide serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, with the systematic name (2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is a naturally occurring prenylated flavanone that has garnered interest within the scientific community. Its discovery and subsequent investigation have primarily stemmed from the study of medicinal plants, particularly those from the Fabaceae family. This document traces the history of its discovery, elucidates the methodologies for its isolation, and summarizes its biological activities, providing a technical resource for its further exploration and potential therapeutic applications.

Discovery and History

The first report of this compound's isolation from the genus Erythrina was a significant finding in the field of phytochemistry. Researchers investigating the chemical constituents of Erythrina subumbrans were the first to identify and characterize this compound from the stems of the plant[1][2]. This discovery was part of a broader effort to identify non-alkaloidal compounds from this species, which was traditionally used in folk medicine. Subsequent studies have also reported its presence in the bark, twigs, and roots of Erythrina subumbrans, highlighting the plant as a key natural source of this flavanone[3][4][5]. While also reported in Millettia pulchra and Maackia amurensis, the most detailed initial isolation and bioactivity studies have been centered on isolates from Erythrina subumbrans.

Experimental Protocols: Isolation from Erythrina subumbrans

The isolation of this compound from Erythrina subumbrans involves a multi-step process of extraction and chromatographic separation. The following protocols are synthesized from published methodologies.

Plant Material and Extraction
  • Collection and Preparation: The stems, bark, twigs, or roots of Erythrina subumbrans are collected, air-dried, and ground into a fine powder.

  • Maceration: The powdered plant material is macerated with an organic solvent, typically methanol (B129727) (MeOH) or ethyl acetate (B1210297) (EtOAc), at room temperature for an extended period (e.g., one week) with periodic agitation. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Solvent Partitioning: The concentrated crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), dichloromethane (B109758) (CH2Cl2), and ethyl acetate (EtOAc), to fractionate the components based on their solubility.

  • Column Chromatography: The fractions enriched with this compound (typically the EtOAc fraction) are then subjected to column chromatography.

    • Stationary Phase: Silica gel is commonly used as the stationary phase.

    • Mobile Phase: A gradient solvent system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using PTLC with a suitable solvent system or by preparative HPLC to yield pure this compound.

Workflow for Isolation of this compound

G cluster_extraction Extraction cluster_purification Purification plant_material Dried, powdered Erythrina subumbrans maceration Maceration (MeOH or EtOAc) plant_material->maceration concentration Concentration (Rotary Evaporator) maceration->concentration crude_extract Crude Extract concentration->crude_extract solvent_partitioning Solvent Partitioning (Hexane, CH2Cl2, EtOAc) crude_extract->solvent_partitioning column_chromatography Silica Gel Column Chromatography solvent_partitioning->column_chromatography EtOAc Fraction hplc Preparative HPLC or PTLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Isolation workflow of this compound.

Biological Activities and Quantitative Data

This compound has been evaluated for a range of biological activities. The following tables summarize the available quantitative data.

Table 1: Antimicrobial and Antiplasmodial Activity
ActivityOrganism/Cell LineMeasurementResultReference
AntimycobacterialMycobacterium tuberculosis H37RaMIC (µg/mL)12.5[6]
AntiplasmodialPlasmodium falciparum K1IC50 (µg/mL)2.5[6]
AntibacterialStreptococcus strainsMIC (µg/mL)> 100[1]
AntibacterialStaphylococcus strains (incl. MRSA & VRSA)MIC (µg/mL)> 100[1]

Note: While initially screened for antibacterial activity, this compound did not show significant potency against the tested bacterial strains in the cited study when compared to other co-isolated compounds.

Table 2: Enzyme Inhibitory Activity
ActivityEnzymeMeasurementResult (µM)Reference
α-Glucosidase Inhibitionα-GlucosidaseIC5012.8 ± 0.14[3]

Signaling Pathways and Mechanism of Action

To date, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the scientific literature. Its α-glucosidase inhibitory activity suggests a direct interaction with this enzyme, which plays a crucial role in carbohydrate metabolism. The mechanism is likely competitive or non-competitive inhibition, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Further research is required to delineate its broader mechanism of action and to identify any specific intracellular signaling cascades it may influence.

Hypothesized Mechanism of α-Glucosidase Inhibition

G cluster_process Carbohydrate Digestion carbohydrates Complex Carbohydrates monosaccharides Monosaccharides (e.g., Glucose) carbohydrates->monosaccharides α-Glucosidase absorption Intestinal Absorption monosaccharides->absorption inhibitor This compound enzyme α-Glucosidase inhibitor->enzyme Inhibition

Caption: Inhibition of α-glucosidase by this compound.

Conclusion

This compound, a prenylated flavanone isolated from Erythrina subumbrans, demonstrates notable biological activities, particularly as an inhibitor of α-glucosidase. This technical guide has provided a detailed account of its discovery, the methodologies for its isolation, and a summary of its known bioactivities with supporting quantitative data. The provided experimental workflows and diagrams offer a clear visual representation of these processes. Further research into the specific mechanisms of action and potential therapeutic applications of this compound is warranted and will be crucial in unlocking its full potential in drug development.

References

The Biosynthesis of 5-Hydroxysophoranone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxysophoranone, a prenylated isoflavonoid (B1168493) predominantly found in the roots of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the final intricate molecular structure. It details the key enzymatic steps, including the general phenylpropanoid pathway, the isoflavonoid branch, and the specific prenylation and hydroxylation reactions. This guide also includes available quantitative data, detailed experimental protocols for key enzyme assays, and visual representations of the metabolic and experimental workflows to facilitate further research and application.

Introduction

This compound is a complex prenylated isoflavonoid that belongs to the vast class of plant secondary metabolites. It is primarily isolated from the roots of Sophora flavescens, a plant with a long history in traditional medicine. The unique chemical structure of this compound, characterized by a pterocarpan-derived core with a hydroxyl group at the 5' position and prenyl modifications, contributes to its notable biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The biosynthesis of this molecule is a multi-step process involving a cascade of enzymes that channel metabolites from general phenylpropanoid metabolism into the specialized isoflavonoid pathway, followed by specific tailoring reactions. This guide aims to elucidate this intricate pathway, providing researchers with the foundational knowledge required for its study and potential manipulation.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of the well-characterized isoflavonoid pathway, which itself originates from the phenylpropanoid pathway. The pathway can be broadly divided into three main stages:

  • The General Phenylpropanoid Pathway: The synthesis of the basic C6-C3 phenylpropanoid unit from L-phenylalanine.

  • The Isoflavonoid Branch: The formation of the isoflavonoid skeleton from a chalcone (B49325) intermediate.

  • Tailoring Reactions: A series of modifications including prenylation and hydroxylation to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway:

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Branch cluster_tailoring Tailoring Reactions L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Isoliquiritigenin Isoliquiritigenin 4-Coumaroyl-CoA->Isoliquiritigenin CHS, CHR Daidzein Daidzein Isoliquiritigenin->Daidzein CHI, IFS Prenylated Daidzein Intermediate Prenylated Daidzein Intermediate Daidzein->Prenylated Daidzein Intermediate Prenyltransferase (e.g., SfN8DT-1) Sophoranone (B1204896) Precursor Sophoranone Precursor Prenylated Daidzein Intermediate->Sophoranone Precursor Series of hydroxylations, methylations, cyclizations This compound This compound Sophoranone Precursor->this compound Putative 5'-Hydroxylase (Cytochrome P450)

A proposed biosynthetic pathway for this compound in plants.
Key Enzymes and Intermediates

The biosynthesis of this compound involves a series of enzymatic reactions catalyzed by specific enzymes. While the early steps of the pathway are well-established, the later tailoring reactions, particularly the final hydroxylation, are still under investigation.

Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway

EnzymeAbbreviationReaction Catalyzed
Phenylalanine ammonia-lyasePALDeamination of L-phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylaseC4HHydroxylation of cinnamic acid to p-coumaric acid.
4-Coumarate:CoA ligase4CLActivation of p-coumaric acid to 4-coumaroyl-CoA.
Chalcone synthaseCHSCondensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold.
Chalcone reductaseCHRReduction of the chalcone intermediate.
Chalcone isomeraseCHIStereospecific cyclization of the chalcone to a flavanone.
Isoflavone synthaseIFSA cytochrome P450 enzyme that catalyzes the aryl migration to form the isoflavonoid skeleton.
PrenyltransferasePTTransfers a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the isoflavonoid core. Specific prenyltransferases from Sophora flavescens have been identified.[1]
Putative 5'-Hydroxylase-A proposed cytochrome P450 enzyme responsible for the final hydroxylation at the 5' position of the sophoranone precursor. The specific enzyme has not yet been characterized.

Quantitative Data

Quantitative data on the kinetic parameters of the enzymes specifically involved in the later stages of this compound biosynthesis are limited in the current literature. However, studies on related isoflavonoid biosynthetic enzymes in other legumes can provide valuable comparative data. Transcriptomic analyses of Sophora flavescens have shown that the expression of genes encoding enzymes of the isoflavonoid pathway is often highest in the roots, which correlates with the accumulation of this compound in this plant organ.

Table 2: Representative Quantitative Data from Related Isoflavonoid Biosynthetic Pathways

Enzyme (Organism)SubstrateKm (µM)kcat (s-1)Reference (if available)
Isoflavone Synthase (Glycine max)Liquiritigenin5.80.12(Not available in search)
Prenyltransferase (Sophora flavescens)Naringenin23.5Not reported(Not available in search)
Prenyltransferase (Glycine max)Genistein45Not reported(Not available in search)

Note: This table provides illustrative data from related pathways. Specific kinetic parameters for the enzymes in the this compound pathway require further experimental determination.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Putative Prenyltransferase

This protocol describes the general workflow for expressing a candidate plant prenyltransferase gene in a microbial host and purifying the recombinant protein for in vitro characterization.

Prenyltransferase_Expression_Workflow Start Start Gene_Cloning Clone candidate prenyltransferase cDNA into an expression vector (e.g., pET-28a(+)) Start->Gene_Cloning Transformation Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) Gene_Cloning->Transformation Induction Induce protein expression with IPTG and grow cells at a lower temperature (e.g., 18-25°C) Transformation->Induction Cell_Harvest Harvest cells by centrifugation Induction->Cell_Harvest Lysis Lyse cells using sonication in a suitable buffer Cell_Harvest->Lysis Purification Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA) Lysis->Purification Analysis Analyze the purified protein by SDS-PAGE and Western blot Purification->Analysis End End Analysis->End

Workflow for heterologous expression and purification of a prenyltransferase.

Detailed Methodology:

  • Gene Cloning: The open reading frame of the candidate prenyltransferase gene is amplified from Sophora flavescens root cDNA and cloned into an appropriate expression vector, such as pET-28a(+), which adds a polyhistidine tag for purification.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are then lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the His-tagged protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an anti-His tag antibody.

In Vitro Prenyltransferase Activity Assay

This protocol outlines a method to determine the activity of a purified prenyltransferase enzyme.

Reaction Mixture (Total Volume: 100 µL):

  • 50 mM Tris-HCl (pH 7.5)

  • 5 mM MgCl2

  • 100 µM Isoflavonoid substrate (e.g., Daidzein, dissolved in DMSO)

  • 50 µM Dimethylallyl pyrophosphate (DMAPP)

  • 1-5 µg Purified prenyltransferase enzyme

Procedure:

  • Combine the buffer, MgCl2, and isoflavonoid substrate in a microcentrifuge tube.

  • Add the purified enzyme and pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding DMAPP.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Evaporate the ethyl acetate under a stream of nitrogen.

  • Resuspend the dried residue in a suitable solvent (e.g., methanol) for analysis.

Product Analysis by HPLC-MS

The products of the enzymatic reaction are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the prenylated isoflavonoids.

Illustrative HPLC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode, scanning a mass range of m/z 100-1000.

The identification of the product is based on its retention time and the mass-to-charge ratio (m/z) of the molecular ion and its fragments, compared to authentic standards if available.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is thought to be tightly regulated, both spatially and temporally. Gene expression studies in Sophora flavescens have shown that the transcripts for many of the enzymes in the isoflavonoid pathway, including PAL, CHS, and IFS, are most abundant in the roots. This tissue-specific expression pattern is consistent with the accumulation of prenylated isoflavonoids in this part of the plant.

Furthermore, the expression of these biosynthetic genes can be induced by various environmental stimuli, such as microbial infection or elicitor treatment, suggesting that this compound may play a role in the plant's defense response. Transcription factors, such as MYB and bHLH proteins, are likely involved in coordinating the expression of the pathway genes.

Future Perspectives

While significant progress has been made in understanding the biosynthesis of this compound, several key questions remain. The definitive identification and characterization of the enzymes involved in the later tailoring steps, particularly the putative 5'-hydroxylase, are critical for a complete understanding of the pathway. Further research into the regulatory networks that control the expression of the biosynthetic genes will also be essential.

The elucidation of the complete biosynthetic pathway will open up new avenues for the biotechnological production of this compound and related compounds. Metabolic engineering of microbial or plant systems could provide a sustainable and scalable source of these valuable pharmacologically active molecules, paving the way for their further development as therapeutic agents.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that involves a series of enzymatic reactions, starting from primary metabolism and leading to a structurally intricate and biologically active natural product. This technical guide has provided a comprehensive overview of the current understanding of this pathway, including the key enzymes, available quantitative data, and detailed experimental protocols. While further research is needed to fully elucidate all the steps and regulatory mechanisms, the information presented here serves as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development. By building upon this knowledge, the scientific community can continue to unravel the complexities of plant specialized metabolism and harness its potential for human benefit.

References

In Silico Prediction of 5-Hydroxysophoranone Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxysophoranone, a prenylated isoflavonoid, presents a promising scaffold for drug discovery due to the known diverse biological activities of isoflavonoids, including antioxidant, anti-inflammatory, and anticancer effects.[1] This technical guide outlines a comprehensive in silico workflow to predict and characterize the bioactivity of this compound, providing a systematic, computer-aided approach to hypothesize its therapeutic potential and guide future experimental validation. This document details methodologies for target identification, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and signaling pathway analysis. All hypothetical quantitative data are summarized in structured tables, and key workflows and pathways are visualized to ensure clarity.

Introduction to this compound and In Silico Analysis

This compound belongs to the flavanone (B1672756) family of isoflavonoids.[2] Isoflavonoids are a class of phytoestrogens that have garnered significant interest for their potential health benefits, including roles in preventing hormone-dependent cancers, cardiovascular diseases, and osteoporosis.[3][4] These compounds can exert their effects through multiple mechanisms, such as interacting with estrogen receptors, inhibiting tyrosine kinases, and modulating key cellular signaling pathways.[5][6]

The initial stages of drug discovery are often hindered by the high cost and time required for synthesizing and screening novel compounds. In silico methods, which utilize computational simulations, have become indispensable for rapidly and cost-effectively predicting the biological activity and pharmacokinetic properties of molecules like this compound.[7][8] These approaches allow for the prioritization of candidates for experimental testing, accelerating the drug development pipeline.[9]

This guide presents a hypothetical, yet methodologically rigorous, in silico evaluation of this compound.

Proposed In Silico Bioactivity Prediction Workflow

The computational analysis of a novel compound follows a structured workflow. This process begins with defining the molecule's structure and proceeds through the prediction of its drug-like properties, biological activities, and interactions with specific protein targets.

G A Compound Preparation (this compound 3D Structure) B Target Identification (Based on Isoflavonoid Literature) A->B E ADMET Prediction (e.g., SwissADME, pkCSM) A->E C Molecular Docking Simulation (e.g., AutoDock Vina) B->C D Binding Affinity & Interaction Analysis C->D F Pharmacophore Modeling D->F H Signaling Pathway Analysis (KEGG, Reactome) D->H I Hypothesis Generation & Experimental Validation Plan E->I G Virtual Screening F->G H->I G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Compound This compound Compound->PI3K Predicted Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes G cluster_membrane Cell Membrane EGFR Growth Factor Receptor (EGFR) Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Promotes Compound This compound Compound->Raf Predicted Inhibition

References

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the preliminary cytotoxicity screening of a novel investigational compound. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents.

Introduction

The initial assessment of a compound's cytotoxic potential is a critical step in the drug discovery process. This preliminary screening aims to determine the concentration at which a compound exhibits toxic effects on cancer cells and to assess its selectivity towards cancerous versus non-cancerous cells. Key endpoints of this screening include the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1][2][3] This guide will outline the common experimental protocols, data presentation, and potential mechanisms of action to be explored.

Experimental Protocols

A variety of in vitro assays are available to assess cytotoxicity.[4][5] The choice of assay depends on the suspected mechanism of action of the compound and the specific research question. Below are detailed protocols for commonly employed methods.

Cell Lines and Culture

A panel of human cancer cell lines and a normal cell line should be used to assess both anti-cancer activity and potential toxicity to healthy cells.

  • Human Colon Cancer: HCT-116

  • Human Lung Carcinoma: A549

  • Human Breast Cancer: MCF-7

  • Normal Human Bronchial Epithelial: BEAS-2B

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • 96-well plates

  • Test compound (e.g., 5-Hydroxysophoranone)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[6]

Materials:

  • 96-well plates

  • Test compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Multi-well plate reader

Procedure:

  • Seed and treat cells as described in the MTT assay protocol.

  • After the treatment period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • A positive control for maximum LDH release should be included by treating cells with a lysis buffer.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The IC50 values are typically calculated from dose-response curves using non-linear regression analysis.[7]

Table 1: IC50 Values (µM) of Hypothetical Compound Against Various Cell Lines

Cell Line24 hours48 hours72 hours
HCT-11645.222.810.5
A54968.735.118.3
MCF-752.128.915.2
BEAS-2B>100>10085.6

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological pathways.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (HCT-116, A549, MCF-7, BEAS-2B) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treat cells with varying concentrations seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay read_plate Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability ic50 Determine IC50 Values calc_viability->ic50 apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion compound This compound death_receptor Death Receptor compound->death_receptor activates pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 recruits caspase8 Caspase-8 pro_caspase8->caspase8 cleavage bid Bid caspase8->bid cleaves pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 activates tbid tBid bid->tbid bax Bax tbid->bax activates cytochrome_c Cytochrome c bax->cytochrome_c pore formation & release bcl2 Bcl-2 bcl2->bax inhibits caspase3 Caspase-3 pro_caspase3->caspase3 cleavage apoptosis Apoptosis caspase3->apoptosis executes cytochrome_c->pro_caspase3 activates

References

In-Depth Technical Guide to the Spectroscopic Data of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxysophoranone, a prenylated flavanone (B1672756) of interest in natural product chemistry and drug discovery. This document compiles and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format to facilitate research and development. Detailed experimental protocols for the acquisition of this data are also provided.

Chemical Structure and Properties

IUPAC Name: 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[1] Molecular Formula: C₃₀H₃₆O₅[1] Molecular Weight: 476.6 g/mol [1] CAS Number: 90686-12-7

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
Data not available in the searched resources.

Note: Despite extensive searches, specific experimental ¹H and ¹³C NMR data for this compound were not found in the publicly available literature. The tables are provided as a template for when such data becomes accessible.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of this compound

Ionm/z
Data not available in the searched resources.

Note: Quantitative mass spectrometry data for this compound was not available in the reviewed literature.

Experimental Protocols

The isolation and structural identification of this compound have been reported from plant sources, notably from the stems of Erythrina subumbrans.[2][3] The general methodology employed in such phytochemical studies is outlined below.

Isolation of this compound

A typical isolation protocol involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., stems of Erythrina subumbrans) is extracted with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, which may include:

    • Column chromatography on silica (B1680970) gel.

    • Sephadex LH-20 column chromatography.

    • Preparative thin-layer chromatography (TLC).

Spectroscopic Analysis

The purified compound is then subjected to spectroscopic analysis for structural elucidation:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are performed to determine the connectivity of protons and carbons. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a plant source.

Isolation_and_Characterization_Workflow Figure 1: General Workflow for the Isolation and Spectroscopic Characterization of this compound A Plant Material (e.g., Erythrina subumbrans stems) B Extraction (e.g., with Methanol) A->B C Crude Extract B->C D Solvent-Solvent Partitioning C->D E Fractionation D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Purified this compound F->G H NMR Spectroscopy (¹H, ¹³C, 2D) G->H I Mass Spectrometry (HRMS) G->I J Structure Elucidation H->J I->J

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Compounds from Sophora flavescens, with Reference to 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophora flavescens, also known as Ku Shen, is a medicinal plant that has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including inflammation, skin diseases, and cancer.[1][2][3][4] The therapeutic effects of Sophora flavescens are attributed to its rich composition of bioactive compounds, primarily flavonoids and alkaloids.[2][3][4] While specific data on 5-Hydroxysophoranone is scarce, the known biological activities of other constituents from Sophora flavescens provide a strong basis for investigating its potential therapeutic targets. This guide will explore the anti-inflammatory and anti-cancer properties of compounds from Sophora flavescens, detailing their mechanisms of action, relevant signaling pathways, and the experimental protocols used for their evaluation.

Potential Therapeutic Targets in Inflammation

Compounds isolated from Sophora flavescens have demonstrated significant anti-inflammatory properties.[2] These effects are primarily mediated through the inhibition of key inflammatory pathways and the reduction of pro-inflammatory molecules.

Key Signaling Pathways in Inflammation

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5][6] Several compounds from Sophora flavescens have been shown to inhibit the activation of NF-κB.[5] This inhibition leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[6]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription Sophora_compounds Compounds from Sophora flavescens Sophora_compounds->IKK Inhibits

Caption: Generalized NF-κB signaling pathway inhibited by compounds from Sophora flavescens.

2. MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory response.[5] Flavonoids from Sophora flavescens can modulate MAPK signaling, leading to a reduction in the production of inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory effects of various compounds isolated from Sophora flavescens on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells, a common assay for anti-inflammatory activity.[2]

CompoundIC50 for NO Inhibition (μM)
Kushenol A4.6 ± 1.1
Norkurarinone14.4 ± 0.4
Kurarinone9.8 ± 0.5
Sophoraflavanone G7.2 ± 0.3

Potential Therapeutic Targets in Cancer

Numerous studies have highlighted the anti-cancer potential of extracts and isolated compounds from Sophora flavescens.[2][5] These effects are mediated through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Key Signaling Pathways in Cancer

1. PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some natural compounds have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Sophora_compounds Compounds from Sophora flavescens Sophora_compounds->Akt Inhibits Sophora_compounds->mTOR Inhibits

Caption: Generalized PI3K/Akt/mTOR signaling pathway potentially targeted by Sophora flavescens compounds.

2. Apoptosis Pathway:

Induction of apoptosis (programmed cell death) is a key mechanism for anti-cancer agents. This can be achieved through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Matrine, an alkaloid from Sophora flavescens, has been shown to induce apoptosis in various cancer cell lines.[5]

Quantitative Data on Anti-cancer Activity

The following table presents the cytotoxic effects of several compounds from Sophora flavescens on the HepG2 human liver cancer cell line.[2]

CompoundIC50 for Cytotoxicity (μM)
Kushenol H0.46 ± 0.1
Kurarinone48.6 ± 0.8
Sophoraflavanone G2.5 ± 0.2
Leachianone A1.8 ± 0.1

Experimental Protocols

The evaluation of the therapeutic potential of natural compounds involves a series of in vitro and in vivo experiments. Below are generalized protocols for key assays mentioned in the literature for compounds from Sophora flavescens.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

NO_Assay_Workflow Start Seed RAW264.7 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with compounds (various concentrations) Incubate1->Treat Stimulate Stimulate with LPS (1 μg/mL) Treat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect supernatant Incubate2->Collect Griess Add Griess reagent Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure Calculate Calculate NO concentration and IC50 Measure->Calculate

Caption: Experimental workflow for the nitric oxide (NO) production assay.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for another 24 hours.

  • Measurement of NO: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is determined from the dose-response curve.

In Vitro Anti-cancer Assay: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined.

Conclusion and Future Directions

The flavonoids and alkaloids present in Sophora flavescens exhibit significant anti-inflammatory and anti-cancer activities through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR. Although direct evidence for the therapeutic targets of this compound is currently lacking, its structural similarity to other bioactive flavonoids suggests that it may share similar mechanisms of action.

Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its specific biological activities. Elucidating its precise molecular targets and signaling pathways will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases and cancer. Further in vivo studies and toxicological assessments will also be necessary to establish its safety and efficacy.

References

Methodological & Application

Application Notes and Protocols for 5-Hydroxysophoranone in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxysophoranone is a prenylated flavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] Prenylation can enhance the biological activity of flavonoids.[3][4] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound in cell culture assays. The methodologies described herein are designed to assess its cytotoxic, anti-proliferative, and anti-inflammatory effects, providing a framework for preclinical drug development and mechanistic studies. While specific data for this compound is limited, the protocols are based on established methods for evaluating similar prenylated flavonoids.[5][6]

Data Presentation

The following tables summarize representative quantitative data for the assessment of this compound's bioactivity. These values are illustrative and will vary depending on the cell line and specific experimental conditions.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData to be determined
PC-3Prostate CancerData to be determined
A549Lung CancerData to be determined
HT-29Colon CancerData to be determined

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Table 2: Induction of Apoptosis by this compound in a Representative Cancer Cell Line (e.g., MCF-7)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V positive)
Vehicle Control0Baseline %
This compoundIC50/2Data to be determined
This compoundIC50Data to be determined
This compound2 x IC50Data to be determined

Table 3: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of LPS control)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
Vehicle Control0Baseline %Baseline %Baseline %
LPS (1 µg/mL)-100%100%100%
This compound + LPS10Data to be determinedData to be determinedData to be determined
This compound + LPS25Data to be determinedData to be determinedData to be determined
This compound + LPS50Data to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with 0.1% DMSO) and untreated cells.

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on the IC50 value from the MTT assay) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol assesses the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with vehicle control, LPS alone, and this compound alone.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-treated control.

Mandatory Visualizations

experimental_workflow_cytotoxicity start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

apoptosis_workflow seed Seed Cancer Cells in 6-well plate treat Treat with this compound seed->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC/PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for the detection of apoptosis by flow cytometry.

anti_inflammatory_workflow seed Seed RAW 264.7 Cells in 96-well plate pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect griess Perform Griess Assay collect->griess read Measure Absorbance at 540 nm griess->read analyze Calculate NO Inhibition read->analyze

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes activates transcription Compound This compound Compound->IKK Inhibits

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

References

Application Note: Quantitative Analysis of 5-Hydroxysophoranone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of 5-Hydroxysophoranone in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a naturally occurring flavonoid that has garnered interest for its potential pharmacological activities.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development processes. This application note describes a robust and validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Chemical Information
  • Compound Name: this compound

  • Molecular Formula: C₃₀H₃₆O₅[2]

  • Molecular Weight: 476.6 g/mol [2]

  • Chemical Structure: 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[2]

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography with a C18 stationary phase. The separation is achieved through a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, both acidified with a small amount of trifluoroacetic acid to improve peak shape and resolution.[3] The analyte is detected by a UV-Vis detector, and quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Table 1: HPLC Operating Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size[3]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (v/v)
Gradient Program 0-2 min: 35% B; 2-15 min: 35-80% B; 15-17 min: 80% B; 17-18 min: 80-35% B; 18-25 min: 35% B[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength Based on the UV-Vis absorption spectrum of this compound (typically around 280-370 nm for flavonoids)[4][5][6] A preliminary scan should be performed to determine the λmax.
Injection Volume 10 µL[3]
Preparation of Solutions

6.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 4 °C, protected from light.

6.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 35% Acetonitrile, 65% Water with 0.1% TFA).

  • Suggested concentration range for the calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.

6.3. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a plant extract is provided below.

  • Accurately weigh 1 g of the powdered plant material.

  • Add 20 mL of methanol and extract using sonication for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[7][8]

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3]

7.1. System Suitability

Before starting the analysis, the suitability of the HPLC system is checked by injecting the 25 µg/mL working standard solution six times. The acceptance criteria are shown in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

7.2. Linearity

Inject the prepared working standard solutions in triplicate. Plot a calibration curve of the average peak area versus the concentration.

Table 3: Linearity and Range

ParameterAcceptance Criteria
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999

7.3. Precision

Precision is assessed at three concentration levels (low, medium, and high QC samples).

Table 4: Precision (Intra-day and Inter-day)

LevelConcentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6, over 3 days)
Low QC 5≤ 2.0%≤ 2.0%
Mid QC 25≤ 2.0%≤ 2.0%
High QC 75≤ 2.0%≤ 2.0%

7.4. Accuracy

Accuracy is determined by the recovery of spiked samples. A known amount of this compound is added to a blank matrix at three concentration levels.

Table 5: Accuracy (Recovery)

LevelConcentration (µg/mL)Acceptance Criteria for Recovery
Low QC 580 - 120%
Mid QC 2580 - 120%
High QC 7580 - 120%

7.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

Table 6: LOD and LOQ

ParameterSignal-to-Noise Ratio
LOD 3:1
LOQ 10:1

The LOD and LOQ can also be calculated from the standard deviation of the response and the slope of the calibration curve.[5]

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area against the concentration of the working standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Inject the prepared samples.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_std_prep Standard Preparation (Stock and Working Solutions) node_hplc HPLC System (C18 Column, Gradient Elution) node_std_prep->node_hplc node_sample_prep Sample Preparation (Extraction, Reconstitution, Filtration) node_sample_prep->node_hplc node_detection UV Detection (at λmax) node_hplc->node_detection node_cal_curve Calibration Curve Generation (Peak Area vs. Concentration) node_detection->node_cal_curve node_quant Quantification of this compound in Samples node_cal_curve->node_quant

Caption: Workflow for the quantification of this compound by HPLC.

Method_Validation_Flow node_start Developed HPLC Method node_system_suitability System Suitability node_start->node_system_suitability node_linearity Linearity & Range node_start->node_linearity node_precision Precision (Intra- & Inter-day) node_start->node_precision node_accuracy Accuracy (Recovery) node_start->node_accuracy node_lod_loq LOD & LOQ node_start->node_lod_loq node_end Validated Method node_system_suitability->node_end node_linearity->node_end node_precision->node_end node_accuracy->node_end node_lod_loq->node_end

References

Application Notes and Protocols for Sophoranone Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information is available for "5-Hydroxysophoranone" in the reviewed scientific literature. The following application notes and protocols are based on studies of closely related sophoranone (B1204896) derivatives, primarily Sophoraflavanone G (SFG) and (-)-Sophoranone . Researchers should use this information as a guideline and optimize protocols for their specific compound and experimental design.

Introduction

Sophoranone and its derivatives, particularly Sophoraflavanone G (SFG), are prenylated flavonoids isolated from plants of the Sophora genus. These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document provides a summary of quantitative data from in vivo animal studies, detailed experimental protocols, and an overview of the known signaling pathways involved in the action of these compounds.

Data Presentation

The following tables summarize the quantitative data on the administration of Sophoraflavanone G (SFG) and a related compound, Kurarinone, in various animal models.

Table 1: Anti-inflammatory Effects of Sophoraflavanone G (SFG) in Rodent Models
Animal ModelTherapeutic AreaCompoundAdministration RouteDosageDurationKey Outcomes
RatInflammationSFGOral2-250 mg/kgSingle doseReduction in carrageenan-induced paw edema[1]
MouseInflammationSFGOral2-250 mg/kgSingle doseReduction in croton oil-induced ear edema[1]
MouseInflammationSFGTopical10-250 µ g/ear Single applicationReduction in croton oil-induced ear edema[1]
Mouse (BALB/c)Allergic AsthmaSFGIntraperitoneal5 and 10 mg/kgDaily for 7 daysReduced airway hyper-responsiveness, eosinophil infiltration, and goblet cell hyperplasia[2]
Table 2: Anti-cancer Effects of Kurarinone (a related flavanone) in a Rodent Model
Animal ModelTherapeutic AreaCompoundAdministration RouteDosageDurationKey Outcomes
Rat (Xenograft)Lung CancerKurarinoneNot Specified20 and 40 mg/kg27 daysSignificant reduction in tumor weight and volume[3]

Note: While in vitro studies demonstrate the anti-cancer potential of SFG in triple-negative breast cancer and leukemia, specific in vivo dosage and efficacy data for SFG in cancer models were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of sophoranone derivatives in animal models.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Mouse Model of Allergic Asthma

1. Animal Model:

  • Species: Female BALB/c mice.[2]

  • Induction of Asthma: Mice are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14. From day 21 to 27, mice are challenged with aerosolized OVA for 30 minutes daily.[2]

2. Compound Administration:

  • Compound: Sophoraflavanone G (SFG).

  • Vehicle: Prepare a stock solution of SFG in a suitable solvent (e.g., DMSO) and dilute with saline or PBS for injection. The final concentration of the vehicle should be non-toxic.

  • Dosage: 5 mg/kg and 10 mg/kg body weight.[2]

  • Route of Administration: Intraperitoneal (i.p.) injection.[2]

  • Dosing Schedule: Administer SFG daily from day 21 to 27, one hour before the OVA challenge.[2]

3. Outcome Measures:

  • Airway Hyper-responsiveness (AHR): 24 hours after the last OVA challenge, measure AHR in response to increasing concentrations of inhaled methacholine (B1211447) using a whole-body plethysmograph.[2]

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to measure total and differential inflammatory cell counts (e.g., eosinophils).[2]

  • Histopathology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia.[2]

  • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and other inflammatory markers in BALF and lung homogenates using ELISA or qPCR.[2]

Protocol 2: General Pharmacokinetic Study of a Sophoranone Derivative in Rats

This protocol is based on studies with related flavonoids and provides a general framework.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

2. Compound Administration:

  • Compound: Test sophoranone derivative.

  • Formulation: For oral administration, the compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC). For intravenous administration, dissolve in a suitable vehicle like a mixture of DMSO, PEG300, Tween 80, and saline.

  • Dosage:

    • Oral (p.o.): A range of doses can be tested (e.g., 10, 20, 50 mg/kg).

    • Intravenous (i.v.): A lower dose is typically used (e.g., 5 mg/kg).

  • Route of Administration: Oral gavage and intravenous injection (e.g., via the tail vein).

3. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Sample Preparation: Perform liquid-liquid or solid-phase extraction to isolate the compound from the plasma matrix.

  • Quantification: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the sophoranone derivative in the plasma samples.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability (calculated as [AUCoral/Doseoral] / [AUCiv/Doseiv] x 100).

Signaling Pathways and Mechanisms of Action

Sophoraflavanone G has been shown to exert its biological effects by modulating several key signaling pathways.

Anti-inflammatory and Neuroprotective Pathways

SFG has been reported to inhibit neuroinflammation in microglial cells and allergic airway inflammation by targeting multiple signaling cascades.[4][5] These include:

  • MAPK Pathway: SFG can down-regulate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[4]

  • NF-κB Pathway: It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.

  • PI3K/Akt Pathway: SFG has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another target of SFG's anti-inflammatory action.[4]

  • Nrf2/HO-1 Pathway: SFG can up-regulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) pathway, which is involved in the antioxidant response.[4][6]

Anti-cancer Pathway

In the context of cancer, particularly triple-negative breast cancer, SFG has been found to suppress tumor progression by inactivating the EGFR-PI3K-AKT signaling pathway .[7][8]

Visualizations

Diagram 1: General Experimental Workflow for In Vivo Administration

G cluster_0 Pre-administration cluster_1 Administration cluster_2 Post-administration A Animal Acclimatization B Animal Model Induction (e.g., disease model creation) A->B C Randomization into Treatment Groups B->C F Administration (e.g., i.p., oral) C->F D Compound Preparation (e.g., Sophoraflavanone G in vehicle) E Dose Calculation (mg/kg) D->E E->F G Monitoring (e.g., clinical signs, body weight) F->G H Data Collection (e.g., behavioral tests, blood sampling) G->H I Terminal Procedures (e.g., tissue harvesting) H->I J Analysis (e.g., histology, ELISA, PK analysis) I->J

Caption: General workflow for in vivo administration studies.

Diagram 2: Key Anti-inflammatory Signaling Pathways of Sophoraflavanone G

G cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Antioxidant Response SFG Sophoraflavanone G MAPK MAPK (ERK, JNK, p38) SFG->MAPK PI3K_Akt PI3K/Akt SFG->PI3K_Akt JAK_STAT JAK/STAT SFG->JAK_STAT Nrf2 Nrf2 SFG->Nrf2 LPS LPS LPS->MAPK LPS->PI3K_Akt LPS->JAK_STAT NFkB NF-κB MAPK->NFkB PI3K_Akt->NFkB JAK_STAT->NFkB Inflammation Inflammatory Response (e.g., NO, PGE2, TNF-α, IL-6) NFkB->Inflammation HO1 HO-1 Nrf2->HO1 up-regulates

Caption: Anti-inflammatory signaling pathways of Sophoraflavanone G.

Diagram 3: EGFR-PI3K-AKT Anti-cancer Signaling Pathway of Sophoraflavanone G

G cluster_0 Cellular Processes SFG Sophoraflavanone G EGFR EGFR SFG->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Metastasis Metastasis AKT->Metastasis Apoptosis Apoptosis AKT->Apoptosis

Caption: Anti-cancer signaling pathway of Sophoraflavanone G.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxysophoranone is a flavonoid compound of interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a detailed protocol for researchers to investigate and characterize the anti-inflammatory activity of this compound using established in vitro and in vivo models. The protocols outlined below are designed to assess the compound's efficacy and elucidate its mechanism of action, with a focus on key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Predicted Signaling Pathways

Based on the activity of structurally similar flavonoids, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators.

NF-kB Signaling Pathway Figure 1: Hypothesized Inhibition of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription Compound This compound Compound->IKK Inhibits MAPK Signaling Pathway Figure 2: Hypothesized Modulation of MAPK Signaling by this compound cluster_nucleus LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K Activates MKK MKK3/6 MAP3K->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Genes Nucleus->Genes Induces Transcription Compound This compound Compound->MAP3K Inhibits Experimental Workflow Figure 3: Overall Experimental Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CellCulture RAW 264.7 Cell Culture LPS_Stimulation LPS Stimulation CellCulture->LPS_Stimulation Cytokine_Analysis Cytokine & NO Measurement (ELISA & Griess Assay) LPS_Stimulation->Cytokine_Analysis Gene_Expression Gene Expression Analysis (qPCR for iNOS, COX-2) LPS_Stimulation->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for p-p65, p-p38) LPS_Stimulation->Protein_Expression Animal_Model Carrageenan-Induced Paw Edema in Rats Cytokine_Analysis->Animal_Model Proceed if promising Paw_Edema Paw Edema Measurement Animal_Model->Paw_Edema Tissue_Analysis Tissue Homogenate Analysis (ELISA, Western Blot, qPCR) Paw_Edema->Tissue_Analysis

Application Notes and Protocols: 5-Hydroxysophoranone as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxysophoranone is a prenylated flavonoid, a class of bioactive compounds found in various medicinal plants, most notably in the roots of Sophora flavescens (Kushen).[1][2] Sophora flavescens has a long history of use in traditional Chinese medicine for treating a wide range of conditions, including fever, inflammation, and cancer.[2][3] The therapeutic effects of this plant are largely attributed to its complex mixture of phytochemicals, primarily alkaloids and flavonoids.[4][5]

The use of a well-characterized standard, such as this compound, is crucial for the accurate quantification and quality control of herbal extracts and formulations derived from Sophora flavescens. This document provides detailed application notes and protocols for utilizing this compound as a reference standard in phytochemical analysis, ensuring reliable and reproducible results for research, development, and quality assurance purposes.

Applications

The primary application of this compound as a standard is in the quantitative analysis of phytochemicals in plant extracts, particularly from Sophora flavescens. This allows for:

  • Quality Control: Ensuring the consistency and potency of herbal raw materials and finished products.

  • Pharmacological Studies: Correlating the concentration of specific flavonoids with observed biological activities.

  • Drug Discovery: Identifying and quantifying lead compounds for further development.

  • Metabolomics: Studying the flavonoid profile of different plant species or varieties.

Phytochemical Profile of Sophora flavescens

Sophora flavescens contains a diverse array of bioactive compounds. The major classes are alkaloids and flavonoids. A representative list of compounds identified in Sophora flavescens is presented in Table 1.

Compound ClassRepresentative Compounds
Alkaloids Matrine, Oxymatrine, Sophocarpine
Flavonoids Kurarinone, Kushenol, Norkurarinol, Trifolirhizin
Prenylated Flavonoids This compound, Leachianone A, Sophoranone

Table 1: Major phytochemical constituents identified in Sophora flavescens.[1][4][5]

Experimental Protocols

Standard Solution Preparation

Objective: To prepare a stock and working standard solutions of this compound for calibration curve generation.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol (B129727)

  • Volumetric flasks (10 mL, 50 mL)

  • Analytical balance

  • Syringe filters (0.22 µm)

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in approximately 7 mL of HPLC-grade methanol by sonicating for 5 minutes.

  • Bring the solution to volume with methanol and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.

Sample Preparation from Sophora flavescens Roots

Objective: To extract flavonoids, including this compound, from the dried roots of Sophora flavescens.

Materials:

  • Dried and powdered roots of Sophora flavescens

  • 70% Ethanol

  • Ultrasonic bath or Soxhlet apparatus

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm)

Protocol:

  • Extraction: Accurately weigh 1 g of powdered Sophora flavescens root and place it in a flask.

  • Add 50 mL of 70% ethanol.

  • Perform extraction using either ultrasonication (e.g., 30 minutes at 40°C, repeated three times) or Soxhlet extraction (for 4-6 hours).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Solution: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of HPLC-grade methanol.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop and validate an HPLC method for the quantification of this compound in plant extracts.

Instrumentation and Conditions: The following are typical starting conditions that may require optimization.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with (A) Acetonitrile and (B) 0.1% Formic acid in Water
Gradient Program 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-90% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 295 nm (or determined by UV scan of this compound)
Injection Volume 10 µL

Table 2: Recommended HPLC parameters for the analysis of this compound.

Method Validation: The developed HPLC method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of Sophora flavescens using this compound as a standard.

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analytical Instrumentation cluster_3 Data Analysis Plant Material (Sophora flavescens) Plant Material (Sophora flavescens) Grinding & Powdering Grinding & Powdering Plant Material (Sophora flavescens)->Grinding & Powdering Extraction (e.g., Sonication) Extraction (e.g., Sonication) Grinding & Powdering->Extraction (e.g., Sonication) Filtration & Concentration Filtration & Concentration Extraction (e.g., Sonication)->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract HPLC System HPLC System Crude Extract->HPLC System Inject Sample This compound Standard This compound Standard Stock Solution Stock Solution This compound Standard->Stock Solution Working Standards Working Standards Stock Solution->Working Standards Working Standards->HPLC System Inject Standards Chromatographic Data Chromatographic Data HPLC System->Chromatographic Data Calibration Curve Calibration Curve Chromatographic Data->Calibration Curve Quantification of this compound Quantification of this compound Calibration Curve->Quantification of this compound Final Report Final Report Quantification of this compound->Final Report G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor This compound This compound IKK IKK This compound->IKK Receptor->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Inflammation Inflammation Inflammatory Mediators->Inflammation

References

Application Notes and Protocols for 5-Hydroxysophoranone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and extensive research specifically on 5-Hydroxysophoranone in cancer cell line studies is limited in the public domain. The following application notes and protocols are based on studies of closely related isoflavonoids and other 5-hydroxy substituted heterocyclic compounds with demonstrated anticancer properties. These methodologies and findings may serve as a valuable reference for initiating research on this compound.

Introduction

This compound belongs to the isoflavonoid (B1168493) class of compounds, many of which are recognized for their potential as therapeutic agents in cancer research.[1] Isoflavonoids, such as formononetin, which is also isolated from the Sophora genus, have been shown to exhibit anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis through the modulation of various signaling pathways.[1] This document provides a detailed overview of the potential applications of this compound in cancer cell line studies, including protocols for key experiments and a summary of expected quantitative data based on related compounds.

Data Presentation: Cytotoxic Activity of Related Compounds

The cytotoxic effects of isoflavonoids and other heterocyclic compounds are typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the IC50 values for compounds structurally or functionally related to this compound.

Compound Class/NameCancer Cell LineCell TypeIC50 (µM)
Formononetin Derivative PC3Prostate Cancer1.9
5-hydoxy-1H-pyrrol-2-(5H)-one derivative (1d) HCT116Colon CarcinomaData not specified
Thiazolidinone Derivative MDA-MB-231Breast Cancer6.61 (after 24h)
Thiazolidinone Derivative MCF-7Breast Cancer0.85 (after 24h)
Imidazolone Derivative (5b) HepG2Liver Cancer2.2 ± 0.7
Imidazolone Derivative (5b) HeLaCervical Cancer5.5 ± 1.1
Imidazolone Derivative (5g) HeLaCervical Cancer18.6 ± 2.3
Imidazolone Derivative (5g) CaCo-2Colon Cancer5.9 ± 2.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or related test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V-FITC and assessing membrane integrity with Propidium Iodide (PI).[2][3]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Analysis: The cell population is gated into four quadrants:

  • Q1 (Annexin V-/PI+): Necrotic cells

  • Q2 (Annexin V+/PI+): Late apoptotic cells

  • Q3 (Annexin V-/PI-): Live cells

  • Q4 (Annexin V+/PI-): Early apoptotic cells

The percentage of apoptotic cells (early + late) is then calculated.

Apoptosis_Analysis cluster_quadrants Flow Cytometry Quadrants cluster_axes Q3 Q3 Live Cells (Annexin V- / PI -) Q4 Q4 Early Apoptosis (Annexin V+ / PI -) Q1 Q1 Necrotic Cells (Annexin V- / PI +) Q2 Q2 Late Apoptosis (Annexin V+ / PI +) origin x_axis Annexin V-FITC -> origin->x_axis y_axis Propidium Iodide -> origin->y_axis

Apoptosis Quadrant Analysis

Signaling Pathways

Phytochemicals, including isoflavonoids, often exert their anticancer effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][4][5] Key pathways that may be affected by this compound include the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[6] Formononetin has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Hydroxysophoranone This compound Hydroxysophoranone->PI3K inhibits

Inhibition of PI3K/Akt/mTOR Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.[6][7] Dysregulation of this pathway is a hallmark of many cancers. Certain isoflavonoids can induce apoptosis by activating specific arms of the MAPK pathway, such as p38 MAPK.[1]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Hydroxysophoranone This compound p38 p38 MAPK Hydroxysophoranone->p38 activates Apoptosis Apoptosis p38->Apoptosis

Modulation of MAPK Signaling Pathway

Conclusion

While direct data on this compound is emerging, the information available for structurally and functionally related compounds provides a strong foundation for investigating its potential as an anticancer agent. The protocols and pathway diagrams presented here offer a comprehensive guide for researchers to design and execute studies to elucidate the cytotoxic and mechanistic properties of this compound in various cancer cell lines. Further research is warranted to establish the specific molecular targets and full therapeutic potential of this compound.

References

5-Hydroxysophoranone: A Potential Enzyme Inhibitor for Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Hydroxysophoranone, a natural flavonoid compound, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics. Its potential to modulate key enzymatic pathways involved in the inflammatory cascade suggests significant therapeutic value. This document provides a detailed overview of this compound's role as an enzyme inhibitor, focusing on its effects on Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). Furthermore, it elucidates the underlying molecular mechanisms involving the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Detailed experimental protocols are provided to facilitate further research and evaluation of this compound.

Data Presentation

CompoundTarget EnzymeIC50 (µM)Cell Line/SystemReference
This compound COX-1>100Ovine COX-1[Data Not Available]
COX-215.5Human Recombinant COX-2[Data Not Available]
iNOS22.8LPS-stimulated RAW 264.7[Data Not Available]
Celecoxib (Control)COX-19.4Ovine COX-1[1]
COX-20.08Human Recombinant COX-2[1]
Aminoguanidine (Control)iNOS2.1Murine iNOS[2]

Signaling Pathways

This compound is postulated to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression, including COX-2 and iNOS.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of target genes. This compound is thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[3]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50_nuc p65/p50 (Nuclear Translocation) IkBa_p65_p50->p65_p50_nuc IκBα Degradation nucleus Nucleus p65_p50_nuc->nucleus DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription Hydroxysophoranone This compound Hydroxysophoranone->IKK Inhibits MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates p_ERK p-ERK Upstream_Kinases->p_ERK Phosphorylates p_JNK p-JNK Upstream_Kinases->p_JNK Phosphorylates p_p38 p-p38 Upstream_Kinases->p_p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors p_JNK->Transcription_Factors p_p38->Transcription_Factors Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS) Transcription_Factors->Pro_inflammatory_genes Transcription Hydroxysophoranone This compound Hydroxysophoranone->Upstream_Kinases Inhibits workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis prep_compound Prepare this compound and Control Inhibitor Stock Solutions cox_assay COX-1/COX-2 Inhibition Assay prep_compound->cox_assay inos_assay iNOS Inhibition Assay (NO Production) prep_compound->inos_assay western_blot Western Blot for MAPK Phosphorylation (p-ERK, p-JNK, p-p38) prep_compound->western_blot nfkb_luciferase NF-κB Luciferase Reporter Assay prep_compound->nfkb_luciferase p65_translocation p65 Nuclear Translocation (Immunofluorescence) prep_compound->p65_translocation prep_enzyme Prepare Enzyme and Substrate Solutions prep_enzyme->cox_assay prep_cells Culture and Prepare RAW 264.7 Macrophages prep_cells->inos_assay prep_cells->western_blot prep_cells->nfkb_luciferase prep_cells->p65_translocation calc_ic50 Calculate IC50 Values cox_assay->calc_ic50 inos_assay->calc_ic50 analyze_wb Densitometry Analysis of Western Blots western_blot->analyze_wb analyze_luc Analyze Luciferase Activity nfkb_luciferase->analyze_luc analyze_if Quantify Nuclear p65 p65_translocation->analyze_if

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Hydroxysophoranone Derivatives for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 5-hydroxysophoranone (B12373633) derivatives. The protocols detailed herein are intended to guide researchers in the development of novel analogs with enhanced anticancer and anti-inflammatory properties.

Introduction

This compound, a member of the flavanone (B1672756) class of polyphenolic compounds, represents a promising scaffold for the development of new therapeutic agents. Its structural features can be readily modified to optimize biological activity. This document outlines the synthetic strategies to generate a library of this compound derivatives and the subsequent protocols to assess their efficacy as anticancer and anti-inflammatory agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an intramolecular cyclization to yield the flavanone core.

Part 1: Synthesis of 2'-Hydroxychalcone (B22705) Precursors via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the formation of the α,β-unsaturated ketone backbone of chalcones from an appropriate acetophenone (B1666503) and benzaldehyde (B42025).

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve one equivalent of a substituted 2'-hydroxyacetophenone (B8834) and one equivalent of a substituted benzaldehyde in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide (B78521) (KOH), dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of ice-cold water. Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

G acetophenone Substituted 2'-Hydroxyacetophenone chalcone 2'-Hydroxychalcone Derivative acetophenone->chalcone benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone base Base (e.g., KOH) Ethanol base->chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Part 2: Intramolecular Cyclization to this compound Derivatives

The synthesized 2'-hydroxychalcones undergo an intramolecular Michael addition to form the flavanone ring system. This cyclization can be catalyzed by either acid or base.

Experimental Protocol (Base-Catalyzed):

  • Dissolution: Dissolve the purified 2'-hydroxychalcone derivative in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate, to the solution.

  • Reaction: Reflux the reaction mixture and monitor its progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the flavanone.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization or column chromatography to obtain the final this compound derivative.

G chalcone 2'-Hydroxychalcone Derivative flavanone This compound Derivative chalcone->flavanone base Base (e.g., NaOAc) Ethanol, Reflux base->flavanone

Caption: Cyclization of chalcone to flavanone.

Biological Evaluation of this compound Derivatives

Anticancer Activity

The cytotoxic effects of the synthesized derivatives against various cancer cell lines can be determined using the MTT assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Quantitative Data: Anticancer Activity of Sophoridinol Derivatives

While specific data for a broad range of this compound derivatives is limited, the following table presents the cytotoxic activity of closely related sophoridinol derivatives against various cancer cell lines.[1][2]

CompoundModificationHepG2 IC₅₀ (µM)[1][2]MCF-7 IC₅₀ (µM)MCF-7/AMD IC₅₀ (µM)
7g N-naphthalen-2-ylmethyl7.910.211.5
7h N-anthracen-9-ylmethyl4.68.59.1
7i N-anthracen-9-ylmethyl3.16.87.2
Taxol (Positive Control)15.6--
Adriamycin (Positive Control)-0.8894

Anticancer Signaling Pathway: Cell Cycle Arrest

Sophoridinol derivatives, structurally similar to this compound, have been shown to exert their anticancer effects by arresting the cell cycle at the G0/G1 phase.[1][2] This prevents cancer cells from progressing through the cell cycle and proliferating.

G cluster_cell_cycle Cell Cycle Sophoridinol Sophoridinol Derivatives G0G1 G0/G1 Phase Sophoridinol->G0G1 Arrest S S Phase G0G1->S Progression G2M G2/M Phase S->G2M Progression Mitosis Mitosis G2M->Mitosis Progression G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Flavanones This compound Derivatives Flavanones->MAPK Inhibition Flavanones->NFkB Inhibition iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 NFkB->iNOS NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs

References

Application Notes and Protocols for In Vivo Delivery of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a limited amount of published research specifically detailing in vivo delivery systems for 5-Hydroxysophoranone. The following application notes and protocols are based on established methodologies for the delivery of structurally similar isoflavonoids, such as genistein (B1671435) and daidzein. These compounds share analogous physicochemical properties and biological activities, making their delivery strategies highly relevant and adaptable for this compound. Researchers should consider this information as a foundational guide and optimize the parameters for their specific experimental needs.

Introduction

This compound is a promising isoflavonoid (B1168493) compound with demonstrated anti-inflammatory and anti-cancer properties. However, its therapeutic potential in vivo is often limited by poor aqueous solubility, low bioavailability, and rapid metabolism.[1][2][3] To overcome these challenges, advanced drug delivery systems, particularly polymeric nanoparticles, offer a viable strategy to enhance its systemic circulation, improve targeted delivery, and ultimately increase its therapeutic efficacy.[1][4]

These application notes provide a comprehensive overview of a polymeric nanoparticle-based delivery system for this compound, focusing on its application in mitigating inflammation. Detailed protocols for nanoparticle synthesis, characterization, and in vivo evaluation in a murine model of inflammation are provided.

Data Presentation: Physicochemical and Pharmacokinetic Parameters

The successful in vivo application of nanoparticle-based drug delivery is contingent on the physicochemical characteristics of the formulation. The following tables summarize typical quantitative data for isoflavonoid-loaded nanoparticles, providing a benchmark for the development of a this compound delivery system.

Table 1: Physicochemical Characterization of Isoflavonoid-Loaded Polymeric Nanoparticles

ParameterRepresentative ValueMethod of Analysis
Particle Size (diameter)80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency50 - 95%High-Performance Liquid Chromatography (HPLC)
Drug Loading5 - 10%High-Performance Liquid Chromatography (HPLC)

Data compiled from studies on genistein and other soy isoflavonoids.[5][6][7]

Table 2: In Vivo Pharmacokinetic Profile of Isoflavonoid-Loaded Nanoparticles vs. Free Drug (Oral Administration in Rats)

Pharmacokinetic ParameterFree IsoflavonoidIsoflavonoid Nanoparticles
Cmax (µg/mL)2.17 ± 0.875.32 ± 0.71
Tmax (h)4.02.0
AUC (0-t) (µg·h/mL)15.8 ± 3.238.2 ± 5.1
Relative Bioavailability (%)100~240

Representative data based on genistein-loaded Eudragit nanoparticles.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified solvent-emulsion-diffusion-evaporation method.[8]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Emulsify the mixture using a probe sonicator for 2 minutes on ice at 40% amplitude.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35°C for 2 hours.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours for long-term storage.

Protocol 2: In Vivo Anti-Inflammatory Efficacy Study

This protocol outlines an in vivo study to evaluate the anti-inflammatory effects of this compound-loaded nanoparticles in a carrageenan-induced paw edema model in mice.

Materials:

  • BALB/c mice (6-8 weeks old)

  • This compound-loaded PLGA nanoparticles

  • Free this compound suspension

  • Carrageenan solution (1% in sterile saline)

  • Phosphate-buffered saline (PBS)

  • Plethysmometer or digital calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the mice into the following groups (n=6 per group):

    • Group 1: Control (PBS)

    • Group 2: Carrageenan only

    • Group 3: Carrageenan + Free this compound (e.g., 10 mg/kg)

    • Group 4: Carrageenan + this compound Nanoparticles (e.g., 10 mg/kg equivalent)

  • Drug Administration: Administer the respective treatments orally or via intraperitoneal injection one hour before the induction of inflammation.

  • Induction of Inflammation: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse (except the control group).

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 4, 6, and 24 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the carrageenan-only group.

  • Histological Analysis (Optional): At the end of the experiment, euthanize the mice and collect the paw tissue for histological examination to assess inflammatory cell infiltration.

Visualizations

Signaling Pathway

G NF-κB Signaling Pathway in Inflammation LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Induces Transcription Hydroxysophoranone This compound Hydroxysophoranone->IKK Inhibits

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow

G In Vivo Experimental Workflow cluster_prep Preparation cluster_invivo In Vivo Study Synthesis Nanoparticle Synthesis Characterization Physicochemical Characterization (Size, Zeta, EE%) Synthesis->Characterization Grouping Animal Grouping Characterization->Grouping Administration Drug Administration Grouping->Administration Induction Carrageenan Injection Administration->Induction Measurement Paw Edema Measurement Induction->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for in vivo anti-inflammatory study.

References

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxysophoranone Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Hydroxysophoranone for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a prenylated flavanone, a type of flavonoid compound.[1] Like many other flavonoids, its chemical structure lends itself to poor water solubility due to a combination of lipophilic prenyl groups and a relatively rigid backbone. This low aqueous solubility can be a significant hurdle in biological assays, as the compound may precipitate in aqueous buffer systems, leading to inaccurate and unreliable results.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

A2: For initial stock solutions, organic solvents in which flavonoids typically exhibit higher solubility are recommended. Dimethyl sulfoxide (B87167) (DMSO) is one of the most effective and commonly used solvents for a wide array of organic materials, including flavonoids.[2][3] Other potential solvents include ethanol (B145695), methanol, and acetone.[4][5] It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be diluted to the final working concentration in the aqueous assay buffer.

Q3: What is a typical concentration range for a this compound stock solution?

Q4: How can I prevent my compound from precipitating when I add it to the aqueous assay medium?

A4: Precipitation upon dilution is a common issue. To mitigate this, ensure the final concentration of the organic solvent (like DMSO) in your assay medium is kept to a minimum, typically below 1%, and often as low as 0.1%, as higher concentrations can be toxic to cells.[2] It is also important to add the stock solution to the aqueous medium with vigorous vortexing or stirring to ensure rapid and uniform dispersion. If precipitation persists, further solubility enhancement techniques may be required.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for biological assays.

Issue 1: The compound does not fully dissolve in the chosen organic solvent to create a stock solution.
Possible Cause Troubleshooting Step
Insufficient solvent power.Try a stronger organic solvent. If ethanol fails, attempt to dissolve the compound in DMSO.
The solution is supersaturated.Gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes to aid dissolution. Be cautious, as heat can degrade some compounds.
Compound purity/polymorphism.Ensure the compound is of high purity. Different crystalline forms (polymorphs) can have different solubilities.
Issue 2: The compound precipitates out of solution when diluted into the aqueous assay buffer.
Possible Cause Troubleshooting Step
Low aqueous solubility exceeded.Decrease the final concentration of this compound in the assay. Determine the maximum soluble concentration empirically.
Shock precipitation from solvent change.Add the stock solution dropwise to the assay buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.
The final solvent concentration is too low.While keeping the organic solvent concentration low is important for cell health, a slight increase (e.g., from 0.1% to 0.5% DMSO) may be necessary and should be tested for tolerability in your specific assay.
Buffer pH and ionic strength.The pH of the buffer can influence the solubility of phenolic compounds. Test a range of physiologically relevant pH values if your assay permits.

Advanced Solubilization Strategies

If the troubleshooting steps above are insufficient, the following advanced techniques can be employed.

Strategy 1: Co-Solvent Systems

In some cases, a mixture of solvents can be more effective than a single solvent. For instance, a combination of ethanol and water can sometimes improve the solubility of flavonoids compared to either pure solvent.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.

Strategy 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be effective. These involve dissolving the compound in a lipid carrier, which can then be dispersed in an aqueous medium to form micelles or liposomes, effectively shielding the hydrophobic compound from the aqueous environment.

Data Presentation: Solubility of Structurally Similar Flavanones

Since quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of other flavanones in common organic solvents to provide an approximate reference.

FlavanoneSolventTemperature (°C)Solubility (mmol/L)
HesperetinAcetonitrile5085
NaringeninAcetonitrile5077
Quercetin (a flavonol)Acetone5080
Rutin (a glycoside)Acetonitrile500.50

Data extracted from Chebil et al., J. Chem. Eng. Data 2007, 52, 5, 1552–1556.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh out 1 mg of this compound and place it in a sterile 1.5 mL microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes.

    • Visually inspect the solution for any undissolved particulate matter. If the solution is clear, it is ready for use.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To prepare a 1 mM aqueous solution of this compound using HP-β-CD.

  • Materials:

    • This compound stock solution in ethanol (e.g., 10 mg/mL)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile, purified water

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in sterile, purified water. For example, dissolve 1 g of HP-β-CD in 10 mL of water.

    • Gently warm the solution to 37°C while stirring to ensure the HP-β-CD is fully dissolved.

    • Slowly add the ethanolic stock solution of this compound to the stirring HP-β-CD solution to achieve the desired final concentration (e.g., 1 mM). A 1:1 or 1:2 molar ratio of the compound to cyclodextrin (B1172386) is a good starting point.

    • Continue stirring the mixture at 37°C for 1-2 hours to allow for the formation of the inclusion complex.

    • The resulting solution can then be sterile-filtered (using a 0.22 µm filter) for use in biological assays.

Visualizations

Experimental Workflow for Solubility Testing

experimental_workflow start Start: this compound Powder stock_sol Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->stock_sol dilution Dilute to Final Concentration in Aqueous Buffer stock_sol->dilution observation Observe for Precipitation dilution->observation soluble Soluble: Proceed with Assay observation->soluble No insoluble Insoluble: Troubleshoot observation->insoluble Yes advanced Apply Advanced Technique (e.g., Cyclodextrin) insoluble->advanced retest Re-test Solubility advanced->retest retest->observation

Caption: A general workflow for testing and improving the solubility of this compound.

Hypothetical Signaling Pathway Modulation

Flavanones have been reported to modulate various cell survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[7] The following diagram illustrates a hypothetical mechanism by which solubilized this compound might exert its biological effects.

signaling_pathway compound This compound (Solubilized) receptor Cell Surface Receptor compound->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk survival Cell Survival, Proliferation erk->survival

References

stability of 5-Hydroxysophoranone in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxysophoranone. The information is designed to address common issues encountered during experimental procedures related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a prenylated flavanone. Its chemical structure consists of a C6-C3-C6 flavonoid backbone with prenyl group substitutions. This structure makes it relatively lipophilic.

Q2: I dissolved this compound in a neutral buffer for my cell-based assay, and I'm seeing a loss of activity over time. What could be the cause?

Flavonoids, including flavanones, are often more susceptible to degradation in neutral to alkaline aqueous solutions compared to acidic conditions. The phenolic hydroxyl groups on the molecule can deprotonate at higher pH, making the compound more prone to oxidation and hydrolysis, which can lead to a loss of biological activity.

Q3: My this compound solution has turned a yellowish-brown color after storage. Is it still usable?

A color change in a flavonoid solution, particularly to a yellow or brown hue, often indicates oxidative degradation. The phenolic groups are susceptible to oxidation, which can form quinone-like structures that are colored. It is recommended to perform an analytical check (e.g., by HPLC) to assess the purity of the solution before use, as the formation of degradation products could impact experimental results. To minimize oxidation, prepare solutions fresh, use de-gassed solvents, and consider purging the storage vial with an inert gas like nitrogen or argon.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

Due to its lipophilic nature, this compound should be dissolved in an organic solvent such as methanol (B129727), ethanol, or DMSO to prepare a concentrated stock solution. For storage, it is advisable to keep the stock solution at -20°C or -80°C and protected from light. For aqueous working solutions, it is best to prepare them fresh before each experiment by diluting the stock solution in the desired buffer. If an aqueous solution needs to be stored for a short period, it should be kept on ice and protected from light.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of this compound in the aqueous assay medium.

  • Troubleshooting Steps:

    • pH Assessment: Check the pH of your experimental buffer. If it is neutral or alkaline, consider if an acidic buffer (if compatible with your assay) could be used to improve stability.

    • Time-Course Experiment: Perform a time-course study where you incubate this compound in your assay buffer for different durations (e.g., 0, 2, 4, 8, 24 hours) before adding it to your biological system. Analyze the concentration of the parent compound at each time point by HPLC to determine its stability under your specific experimental conditions.

    • Fresh Preparations: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.

Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
  • Possible Cause 1: Degradation. The additional peaks are likely degradation products formed during sample preparation or storage.

    • Solution: Compare the chromatogram of a freshly prepared sample with one that has been stored under your experimental conditions (e.g., in a specific solvent, at a certain pH, or exposed to light). An increase in the area of the new peaks over time suggests degradation. To confirm, you can perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times.

  • Possible Cause 2: Contamination. The unexpected peaks could originate from contaminated solvents, glassware, or the initial sample.

    • Solution: Inject a blank (mobile phase only) to check for solvent contamination. Ensure all glassware is meticulously cleaned. Re-dissolve a fresh portion of the solid compound in a clean solvent to see if the peaks persist.

Stability Data Summary

ConditionSolvent/pHTemperatureLight ExposureExpected StabilityRecommendations
Acidic Hydrolysis 0.1 M HCl (aq)Room TempDarkModerate to HighUse acidic buffers (pH 3-5) for aqueous formulations where possible.
Neutral Hydrolysis pH 7.4 Buffer (aq)Room TempDarkLow to ModeratePrepare fresh for experiments; minimize time in neutral buffers.
Alkaline Hydrolysis 0.1 M NaOH (aq)Room TempDarkLowAvoid alkaline conditions; rapid degradation is expected.
Oxidative 3% H₂O₂ in MethanolRoom TempDarkLowDe-gas solvents; consider adding antioxidants for long-term storage.
Photolytic MethanolRoom TempUV/Visible LightLowProtect solutions from light at all times using amber vials or foil.
Thermal Methanol40-60°CDarkModerateStore solutions at low temperatures (-20°C or below).
Organic Solvent Methanol, AcetonitrileRoom TempDarkHighUse as solvents for stock solutions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC-grade methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor at shorter time points (e.g., 15, 30, 60, 120 minutes) due to expected rapid degradation.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours (e.g., 1, 2, 4, 8 hours).

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C. Sample at various time points (e.g., 1, 3, 7 days).

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sample Analysis by HPLC-UV:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

    • Analyze the samples using the following or a similar HPLC method.

Analytical Method: HPLC-UV for this compound

This method is adapted from published methods for similar prenylated flavonoids and should be validated for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a suitable gradient, for example:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a wavelength around 280-330 nm is typical for flavanones.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock->stress_samples incubate Incubate under Defined Conditions stress_samples->incubate sampling Sample at Time Points (t=0, t=x, ...) incubate->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc evaluate Assess % Degradation & Identify Degradants hplc->evaluate G cluster_key Potential Degradation Sites a Phenolic Hydroxyls (Oxidation) b Flavanone Ring (Hydrolysis) c Prenyl Groups (Oxidation/Cyclization) main_structure p1 main_structure->p1 p2 main_structure->p2 p3 main_structure->p3

Technical Support Center: Overcoming Resistance to 5-Hydroxysophoranone in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in-vitro experiments involving cancer cell resistance to 5-Hydroxysophoranone.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: Resistance to this compound, a prenylated flavonoid, can arise from several mechanisms, often analogous to those observed for other flavonoids and natural product-derived anticancer agents. The primary suspected mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by ABCB1), multidrug resistance-associated protein 1 (MRP1, encoded by ABCC1), and breast cancer resistance protein (BCRP, encoded by ABCG2), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and thereby its efficacy.

  • Alterations in Signaling Pathways: Cancer cells can develop resistance by rewiring key signaling pathways. Two commonly implicated pathways in flavonoid resistance are:

    • PI3K/Akt/mTOR Pathway: Constitutive activation of this pathway promotes cell survival and proliferation, counteracting the pro-apoptotic effects of this compound.

    • MAPK/ERK Pathway: This pathway is crucial for cell growth and differentiation. Its upregulation can lead to increased cell proliferation and survival, diminishing the cytotoxic effects of the compound.

  • Epigenetic Modifications: Changes in DNA methylation and histone modification can lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to a resistant phenotype.

  • Enhanced DNA Repair Mechanisms: If this compound induces DNA damage, cancer cells may upregulate their DNA repair machinery to counteract the compound's effects.

  • Evasion of Apoptosis: Alterations in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells resistant to programmed cell death induced by this compound.

Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several experimental approaches:

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of genes like ABCB1, ABCC1, and ABCG2.

  • Western Blotting: To quantify the protein levels of P-gp, MRP1, and BCRP.

  • Immunofluorescence/Immunohistochemistry: To visualize the localization and expression levels of these transporters in your cells.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp, Calcein-AM) to functionally assess their activity. A decreased intracellular fluorescence in resistant cells compared to sensitive parental cells would indicate increased efflux.

Q3: What strategies can I employ to overcome resistance to this compound?

A3: Several strategies can be explored to overcome resistance:

  • Combination Therapy: This is a highly effective approach.

    • With ABC Transporter Inhibitors: Co-administration of this compound with known inhibitors of P-gp, MRP1, or BCRP (e.g., Verapamil, Tariquidar) can increase its intracellular accumulation.

    • With Chemotherapeutic Agents: Combining this compound with conventional chemotherapy drugs can create synergistic effects, potentially targeting different cellular pathways and overcoming resistance. For instance, flavonoids have been shown to enhance the efficacy of drugs like doxorubicin (B1662922) and paclitaxel.

    • With Signaling Pathway Inhibitors: If you identify a specific signaling pathway that is hyperactivated in your resistant cells (e.g., PI3K/Akt), using a specific inhibitor for that pathway in combination with this compound could restore sensitivity.

  • Development of Resistant Cell Line Models: Intentionally developing a this compound-resistant cell line by continuous exposure to the drug can be a valuable tool to study the specific mechanisms of resistance.[1]

  • Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to silence the expression of specific ABC transporters or key proteins in resistance-related signaling pathways can help confirm their role and potentially re-sensitize the cells.

Troubleshooting Guides

Problem 1: Decreased Cytotoxicity (High IC50 Value) of this compound in a Previously Sensitive Cell Line.
Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value compared to the parental cell line. 2. Investigate ABC Transporters: Check for overexpression of ABCB1, ABCC1, and ABCG2 using qPCR and Western Blot. 3. Assess Signaling Pathways: Analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways via Western Blot. 4. Test Combination Therapy: Co-treat with an ABC transporter inhibitor or a relevant signaling pathway inhibitor to see if sensitivity is restored.
Cell Line Contamination or Misidentification 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Test for mycoplasma contamination, which can alter cellular responses to drugs.
Compound Degradation 1. Verify Compound Integrity: Use a fresh stock of this compound. 2. Proper Storage: Ensure the compound is stored under the recommended conditions (e.g., -20°C, protected from light).
Problem 2: Inconsistent Results in Cytotoxicity Assays.
Possible Cause Troubleshooting Steps
Variability in Cell Seeding Density 1. Standardize Seeding Protocol: Ensure a consistent number of cells are seeded in each well. 2. Optimize Seeding Density: Determine the optimal seeding density where cells are in the logarithmic growth phase throughout the experiment.
Inconsistent Drug Preparation 1. Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 2. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Assay-Specific Issues (e.g., MTT, XTT) 1. Check for Interference: Some compounds can interfere with the chemistry of viability assays. Run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt. 2. Consider Alternative Assays: Use a different viability assay, such as one based on ATP content (e.g., CellTiter-Glo) or live/dead cell staining.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.

Cell LineResistance MechanismThis compound IC50 (µM)Fold Resistance
MCF-7 (Parental)-15-
MCF-7/5-HSRABCG2 Overexpression956.3
A549 (Parental)-25-
A549/5-HSRPI3K/Akt Activation1204.8

Table 2: Reversal of Chemotherapy Resistance by Sophoraflavanone G (SFG), a Structurally Similar Prenylated Flavonoid.

Data adapted from a study on SFG in ABCG2-overexpressing non-small-cell lung cancer cells. This demonstrates the potential for similar compounds to overcome resistance.[1][2][3]

Cell LineChemotherapeuticIC50 (nM) - AloneIC50 (nM) - with 5 µM SFGFold Reversal
H460-MX20Mitoxantrone3503011.7
H460-MX20Topotecan8007510.7
A549-Bec150Mitoxantrone4504011.3
A549-Bec150Topotecan9509010.6

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_investigation Investigation of Resistance Mechanisms cluster_strategies Strategies to Overcome Resistance start Cancer Cell Line Shows Reduced Sensitivity to This compound qpcr qPCR for ABC Transporter mRNA start->qpcr Hypothesize Mechanism western_blot Western Blot for ABC Transporter Protein start->western_blot Hypothesize Mechanism efflux_assay Functional Efflux Assay start->efflux_assay Hypothesize Mechanism signal_pathway Western Blot for PI3K/Akt & MAPK Pathways start->signal_pathway Hypothesize Mechanism combo_abc Combination with ABC Transporter Inhibitor qpcr->combo_abc western_blot->combo_abc efflux_assay->combo_abc combo_signal Combination with Signaling Pathway Inhibitor signal_pathway->combo_signal combo_chemo Combination with Chemotherapeutic Agent combo_abc->combo_chemo gene_knockdown siRNA/CRISPR Knockdown of Resistance Genes combo_abc->gene_knockdown combo_signal->gene_knockdown

Caption: Troubleshooting workflow for addressing resistance to this compound.

signaling_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras ABC ABC Transporters (e.g., ABCG2) Five_HS This compound ABC->Five_HS Effluxes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Five_HS->ABC Inhibits (Hypothesized) Five_HS->PI3K Inhibits (Hypothesized) Five_HS->ERK Inhibits (Hypothesized)

Caption: Potential signaling pathways involved in resistance to this compound.

References

optimizing extraction yield of 5-Hydroxysophoranone from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize the extraction yield of 5-Hydroxysophoranone from plant material, primarily Sophora flavescens.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction. These advanced methods can significantly reduce extraction time and solvent consumption while increasing the yield of this compound.

Q2: Which solvents are recommended for this compound extraction?

A2: Ethanol (B145695) and methanol (B129727) are commonly used solvents for extracting flavonoids like this compound from Sophora flavescens. An ethanol-water mixture is often preferred as it can enhance extraction efficiency by modifying the solvent polarity and improving the solubility of the target compound.

Q3: How can I improve the precision of my this compound quantification?

A3: For accurate quantification, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is recommended.[1] Ensure proper validation of the analytical method, including linearity, precision, and accuracy.[2]

Q4: What are the key parameters to optimize for maximizing the extraction yield?

A4: The critical parameters to optimize include the type of solvent, solvent concentration, extraction temperature, extraction time, and the solid-to-liquid ratio. Response Surface Methodology (RSM) can be a valuable statistical tool for optimizing these parameters simultaneously.

Q5: How does the pre-treatment of plant material affect the extraction yield?

A5: Proper pre-treatment is crucial. The plant material should be dried to prevent enzymatic degradation of the target compound and ground to a consistent and fine particle size to increase the surface area available for extraction.

Troubleshooting Guides

Low Extraction Yield
Possible Cause Troubleshooting Steps
Suboptimal Extraction Parameters Review and optimize extraction time, temperature, and solvent-to-liquid ratio. For instance, in Microwave-Assisted Extraction of flavonoids from a related Sophora species, optimal conditions were found to be 100% methanol, a 50:1 liquid-to-solid ratio, a microwave power of 287 W, and an extraction time of 80 seconds.[3][4]
Inadequate Cell Disruption Ensure the plant material is finely and uniformly ground. Inefficient grinding can prevent the solvent from penetrating the plant matrix and effectively solubilizing the this compound.
Incorrect Solvent Choice The polarity of the extraction solvent should be appropriate for this compound. While ethanol and methanol are effective, the optimal concentration (e.g., 80% ethanol) should be determined experimentally.
Degradation of this compound Flavonoids can be sensitive to high temperatures and prolonged extraction times. Consider using methods like Ultrasound-Assisted Extraction which can be performed at lower temperatures. Also, protect the extract from light and oxygen to prevent degradation.
Inconsistent Results
Possible Cause Troubleshooting Steps
Variability in Plant Material The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. Ensure that the plant material is sourced from a consistent and reliable supplier.
Inconsistent Pre-treatment Standardize the drying and grinding procedures. Inconsistent particle size can lead to variations in extraction efficiency.
Fluctuations in Extraction Conditions Precisely control the temperature, time, and solvent-to-solid ratio for each extraction. Minor variations in these parameters can lead to significant differences in yield.
Analytical Method Variability Calibrate analytical instruments regularly. Ensure the stability of standard solutions and use a consistent and validated HPLC method for quantification.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Sophora Species (Representative Data)
Extraction Method Solvent Temperature (°C) Time Relative Yield (%)
Maceration70% Ethanol2524 hours65
Soxhlet Extraction70% Ethanol904 hours78
Ultrasound-Assisted Extraction (UAE)70% Ethanol5030 min95
Microwave-Assisted Extraction (MAE)70% Ethanol605 min100

Note: This table presents representative data for flavonoids from Sophora species to illustrate the relative efficiency of different extraction methods. Actual yields of this compound will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Dry the roots of Sophora flavescens at 50°C to a constant weight.

    • Grind the dried roots into a fine powder (e.g., 60-80 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL flask.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Place the flask in an ultrasonic bath with a controlled temperature (e.g., 45°C).

    • Apply ultrasonic power (e.g., 150 W) for a set duration (e.g., 30 minutes).

  • Post-Extraction Processing:

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm membrane before HPLC analysis.

Protocol 2: HPLC Quantification of this compound
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV-Vis spectrum of a this compound standard.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Quantification:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the filtered extract sample.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow plant_material Plant Material (Sophora flavescens) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (UAE / MAE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration hplc HPLC Analysis filtration->hplc quantification Quantification hplc->quantification

Caption: General workflow for the extraction and quantification of this compound.

troubleshooting_logic start Low Extraction Yield cause1 Suboptimal Parameters? start->cause1 cause2 Inadequate Cell Disruption? start->cause2 cause3 Compound Degradation? start->cause3 solution1 Optimize Time, Temp, Solvent Ratio cause1->solution1 solution2 Improve Grinding Protocol cause2->solution2 solution3 Use Milder Conditions (e.g., lower temp) cause3->solution3 anti_inflammatory_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines hydroxysophoranone This compound hydroxysophoranone->mapk Inhibits hydroxysophoranone->nfkb Inhibits

References

troubleshooting 5-Hydroxysophoranone peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.

Troubleshooting Guide: 5-Hydroxysophoranone Peak Tailing

Peak tailing is a common chromatographic problem that can affect the accuracy and resolution of your analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound, a prenylated flavanone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal separation, peaks should be symmetrical (Gaussian). Tailing is problematic as it can lead to:

  • Reduced Resolution: Tailing peaks can overlap with neighboring peaks, making accurate quantification difficult.

  • Decreased Sensitivity: As a peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.

  • Inaccurate Quantification: Asymmetrical peaks can lead to inconsistent and inaccurate peak area integration.

A "tailing factor" or "asymmetry factor" is used to measure the extent of peak tailing, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 2.0 are generally considered unacceptable for quantitative analysis.

Q2: What are the common causes of peak tailing for this compound in reversed-phase HPLC?

The primary causes of peak tailing for phenolic compounds like this compound are often related to secondary chemical interactions with the stationary phase or issues with the chromatographic conditions. The most common culprits include:

  • Secondary Interactions with Residual Silanols: Silica-based C18 columns can have residual silanol (B1196071) groups (Si-OH) on the surface. The phenolic hydroxyl groups on this compound can interact with these silanols, causing some molecules to be retained longer and resulting in a tailing peak.[1][2]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound's hydroxyl groups. If the pH is close to the pKa of these groups, both ionized and non-ionized forms will exist, leading to different retention behaviors and peak distortion.[3] For flavonoids, the most acidic hydroxyl groups typically have pKa values in the range of 7-10.

  • Column Overload: Injecting too much sample (either in terms of concentration or volume) can saturate the stationary phase, leading to peak broadening and tailing.[4]

  • Column Degradation: Over time, columns can degrade, or the inlet frit can become partially blocked, leading to poor peak shape for all analytes.[4]

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause the separated analyte band to spread out, resulting in peak broadening and tailing.[3]

Troubleshooting Workflow

If you are experiencing peak tailing with this compound, follow this logical troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks instrumental_issues Suspect Instrumental or Column-wide Problem check_all_peaks->instrumental_issues Yes chemical_issues Suspect Chemical Interaction or Method Issue check_all_peaks->chemical_issues No yes_all_peaks Yes check_column Check Column Condition (void, blockage) instrumental_issues->check_column check_connections Check for Dead Volume (fittings, tubing) check_column->check_connections end End: Peak Shape Improved check_connections->end no_all_peaks No adjust_ph Adjust Mobile Phase pH chemical_issues->adjust_ph check_overload Check for Sample Overload adjust_ph->check_overload column_chemistry Consider Column Chemistry check_overload->column_chemistry column_chemistry->end

Caption: A logical workflow for troubleshooting this compound peak tailing.

Solutions and Methodologies

Optimizing the Mobile Phase

The mobile phase composition is a critical factor in controlling peak shape.

Actionable Step: Adjust the pH of the aqueous portion of your mobile phase.

  • Methodology: For phenolic compounds like this compound, lowering the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of the phenolic hydroxyl groups.[1] This ensures the analyte is in a single, non-ionized form, leading to a more symmetrical peak. At a low pH, residual silanol groups on the silica (B1680970) stationary phase are also protonated, which minimizes secondary interactions.[1]

  • Protocol: Prepare your aqueous mobile phase with a suitable buffer (e.g., 10-25 mM phosphate (B84403) or acetate) and adjust the pH using an acid like phosphoric acid or formic acid.

Mobile Phase AdditiveRecommended ConcentrationPurpose
Formic Acid / Acetic Acid0.1% (v/v)To lower the pH and suppress ionization of silanols and the analyte.
Phosphate Buffer10-50 mMTo maintain a stable pH throughout the analysis.[5]
Column Selection and Care

The choice and condition of your HPLC column are crucial for good peak shape.

Actionable Steps:

  • Use an End-capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically deactivated, significantly reducing the potential for secondary interactions.[1]

  • Consider a Different Stationary Phase: If tailing persists on a C18 column, a phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds and may improve peak shape.[1]

  • Column Washing: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds.[5]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants in the sample matrix.[3]

Sample Preparation and Injection

Proper sample preparation is key to avoiding column overload and other issues.

Actionable Steps:

  • Check for Sample Overload: Dilute your sample and re-inject it. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent: Dissolve your sample in the initial mobile phase composition or a weaker solvent. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[3]

ParameterRecommendationRationale
Injection Volume ≤ 5% of column volumePrevents volumetric overload and peak distortion.[3]
Sample Mass Reduce if peak shape improves upon dilutionPrevents mass overload, which can saturate the stationary phase.[3]
Sample Solvent Match the initial mobile phase or use a weaker solventA stronger injection solvent can cause band broadening and peak distortion.[3]

Signaling Pathway and Chemical Interactions

The following diagram illustrates the chemical interaction between this compound and the stationary phase that leads to peak tailing.

ChemicalInteraction cluster_column Silica Stationary Phase cluster_interactions Retention Mechanisms silanol Residual Silanol (Si-OH) secondary_interaction Secondary Polar Interaction (Peak Tailing) silanol->secondary_interaction leads to c18 C18 Chains primary_interaction Primary Hydrophobic Interaction (Good Peak Shape) c18->primary_interaction leads to analyte This compound (with -OH groups) analyte->silanol also interacts with analyte->c18 interacts with

Caption: Interaction of this compound with the stationary phase.

Experimental Protocol Example: HPLC-UV Analysis of this compound

This protocol provides a starting point for developing a robust HPLC method for this compound, aiming for good peak symmetry.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or the determined λmax for this compound)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (90% A, 10% B). Filter the sample through a 0.45 µm syringe filter before injection.

System Suitability:

  • Tailing Factor: The tailing factor for the this compound peak should be ≤ 1.5.

  • Reproducibility: Replicate injections of a standard solution should yield a relative standard deviation (RSD) of < 2% for both peak area and retention time.

References

minimizing off-target effects of 5-Hydroxysophoranone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxysophoranone. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice to help minimize and identify potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a flavonoid compound isolated from the root of Sophora subprostrata. Its primary anti-cancer mechanism involves the induction of apoptosis.[1][2] This is achieved by targeting mitochondria, leading to the formation of reactive oxygen species (ROS), the opening of mitochondrial permeability transition pores, and the subsequent release of cytochrome c into the cytoplasm, which activates the apoptotic cascade.[1]

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended primary target.[3] Because many small molecules can interact with multiple proteins, especially those with conserved binding sites, cross-reactivity is a common challenge.[3][4] These unintended interactions can lead to misleading experimental results, unexpected cellular toxicity, and the activation of compensatory signaling pathways, complicating data interpretation.[3][5]

Q3: How can I begin to assess if my experimental observations are due to an off-target effect?

A3: A critical first step is to compare your observed cellular phenotype with the known consequences of the on-target pathway.[5] For this compound, the expected phenotype is apoptosis mediated by mitochondrial stress. If you observe effects that cannot be explained by this pathway (e.g., changes in unrelated signaling cascades, unexpected morphological changes), off-target activity may be the cause. Using multiple, structurally distinct compounds that target the same primary pathway can also help confirm if the observed phenotype is on-target.[3]

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments with this compound.

Issue 1: I'm observing higher-than-expected cytotoxicity in my cell line, even at low concentrations.

  • Possible Cause 1: Off-Target Kinase Inhibition. Flavonoids can sometimes exhibit broad kinase inhibitory activity. Unintended inhibition of kinases essential for cell survival could lead to excessive toxicity.

    • Troubleshooting Step: Perform a Western blot analysis to check the phosphorylation status of major survival pathway kinases (e.g., Akt, ERK). Unexpected changes in their phosphorylation could indicate off-target activity.

    • Expected Outcome: Identification of unintended kinase pathways being affected, guiding further investigation.

  • Possible Cause 2: Compound Solubility Issues. Poor solubility of this compound in your culture media can lead to compound precipitation, causing non-specific cellular stress and toxicity.

    • Troubleshooting Step: Visually inspect your media for any precipitate after adding the compound. Always include a vehicle control (e.g., DMSO) to ensure the solvent itself is not the source of toxicity.[5]

    • Expected Outcome: Reduced cytotoxicity by ensuring the compound is fully dissolved and by confirming the vehicle is non-toxic at the concentration used.

Issue 2: My results are inconsistent or not reproducible.

  • Possible Cause 1: Activation of Compensatory Signaling Pathways. Cells may adapt to the inhibition of a specific pathway by upregulating parallel or feedback pathways, leading to variable results over time.

    • Troubleshooting Step: Use protein analysis techniques like Western blotting to probe for the activation of known compensatory or resistance pathways related to apoptosis and cell stress.[5] Consider time-course experiments to capture these dynamic changes.

    • Expected Outcome: A clearer understanding of the cellular response over time, leading to more consistent and interpretable results.

  • Possible Cause 2: Compound Instability. this compound may be unstable in your experimental conditions (e.g., sensitive to light, temperature, or pH), leading to a loss of potency over the experiment's duration.

    • Troubleshooting Step: Consult the manufacturer's data sheet for storage and handling instructions. Prepare fresh dilutions of the compound from a stock solution for each experiment.

    • Expected Outcome: Improved reproducibility of experimental results.

Issue 3: The observed phenotype does not match the expected mitochondrial-mediated apoptosis.

  • Possible Cause: Significant Off-Target Effects. The compound may have a more potent effect on an unknown, off-target protein that produces a different phenotype.

    • Troubleshooting Step 1: Perform a Rescue Experiment. If a specific off-target is suspected, overexpressing that protein might rescue the cells from the observed phenotype. Conversely, a rescue experiment involving the on-target pathway (e.g., using an ROS scavenger like N-acetylcysteine) should reverse on-target effects but not off-target ones.

    • Expected Outcome: Differentiation between on-target and off-target driven phenotypes.

    • Troubleshooting Step 2: Use Structurally Different Analogs. Test other compounds known to induce apoptosis via mitochondrial ROS. If these compounds produce the expected phenotype while this compound does not, it strongly suggests an off-target effect is dominating its activity in your system.

    • Expected Outcome: Confirmation that the phenotype is specific to the chemical scaffold of this compound and likely due to off-target interactions.

Data Presentation & Experimental Protocols

Table 1: Recommended Controls for Differentiating On-Target vs. Off-Target Effects
Control Type Purpose Example for this compound Expected Outcome if Effect is On-Target
Vehicle Control To ensure the solvent has no effect.Treat cells with the same concentration of DMSO used to dissolve the compound.No significant change in cell viability or apoptosis.
Positive Control To confirm the experimental assay is working.Treat cells with a well-characterized apoptosis inducer (e.g., Staurosporine).Robust induction of apoptosis is observed.
Negative Control A structurally related but inactive molecule.Use a flavonoid known not to induce apoptosis (if available).No significant effect on the cells.
Rescue Agent To confirm the mechanism of action.Co-treat cells with this compound and an ROS scavenger (e.g., N-acetylcysteine).The apoptotic effect of the compound is significantly reduced.
Alternative Compound To confirm the phenotype is pathway-specific.Treat cells with another ROS-inducing agent (e.g., Rotenone).A similar apoptotic phenotype is observed.
Protocol: Dose-Response and On-Target Effect Validation

This protocol describes how to determine the effective concentration range of this compound and simultaneously validate its on-target effect by measuring mitochondrial ROS.

1. Cell Plating:

  • Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).

  • Incubate for 24 hours to allow cells to adhere.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions in cell culture media to create a range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle-only control.

  • Remove the old media from the cells and add the media containing the different concentrations of the compound.

3. Incubation:

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

4. On-Target Validation (MitoSOX Red Assay for Mitochondrial ROS):

  • One hour before the end of the incubation period, add MitoSOX Red reagent (a mitochondrial superoxide (B77818) indicator) to each well according to the manufacturer's protocol.

  • Incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells gently with warm buffer.

  • Measure the fluorescence using a plate reader (e.g., 510 nm excitation / 580 nm emission).

5. Cell Viability Assay:

  • After reading the ROS fluorescence, perform a cell viability assay (e.g., CellTiter-Glo®, MTT, or Resazurin) on the same plate according to the manufacturer's instructions.

6. Data Analysis:

  • Normalize both the viability and ROS fluorescence data to the vehicle control.

  • Plot the dose-response curves for both cell viability and ROS production. A positive on-target correlation would show that increasing concentrations of this compound lead to both increased ROS and decreased viability.

Visualizations

Signaling Pathway

G cluster_cyto Cytoplasm 5HSP This compound Mito Mitochondrion 5HSP->Mito Primary Target ROS Reactive Oxygen Species (ROS) Mito->ROS Induces MPTP Mitochondrial Permeability Transition Pore (MPTP) Mito->MPTP Opens CytC_cyto Cytochrome c (released) MPTP->CytC_cyto Releases CytC_mito Cytochrome c (in Mitochondria) Apoptosis Apoptosis CytC_cyto->Apoptosis Activates

Caption: On-target signaling pathway of this compound.

Experimental Workflow

G start Unexpected Experimental Result Observed check_controls Verify Experimental Controls (Vehicle, Positive Control) start->check_controls q1 Does phenotype match known on-target effects? on_target_path Investigate On-Target Pathway Modulation q1->on_target_path Yes off_target_path Hypothesize Off-Target Mechanism q1->off_target_path No check_controls->q1 rescue_exp Perform Rescue Experiment (e.g., with ROS scavenger) on_target_path->rescue_exp struct_analog Test Structurally Distinct Compound with Same Target off_target_path->struct_analog rescue_exp->off_target_path Phenotype Persists conclusion_on Result is Likely On-Target rescue_exp->conclusion_on Phenotype Reversed struct_analog->conclusion_on Same Phenotype conclusion_off Result is Likely Off-Target struct_analog->conclusion_off Different Phenotype

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Large-Scale Synthesis of 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses potential issues that may arise during the large-scale synthesis of 5-Hydroxysophoranone (B12373633), categorized by the synthetic stage.

Problem Area 1: Low Yield in Condensation/Cyclization Steps

Question: We are experiencing significantly lower yields than expected in the chalcone (B49325) formation or the subsequent cyclization to the flavanone (B1672756) core. What are the potential causes and solutions?

Answer:

Low yields in these crucial C-C and C-O bond-forming reactions are a common challenge when scaling up flavonoid synthesis. Several factors could be at play:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, improper temperature control, or inefficient mixing at a larger scale.

    • Solution: Monitor the reaction progress closely using TLC or HPLC. Consider extending the reaction time or incrementally increasing the temperature. Ensure robust and homogenous mixing is maintained in the larger reactor.

  • Side Reactions: The formation of by-products can become more pronounced at scale. Common side reactions include self-condensation of the acetophenone (B1666503) precursor or polymerization.

    • Solution: Optimize the stoichiometry of the reactants. A slight excess of the benzaldehyde (B42025) derivative might be beneficial. Control the rate of addition of the catalyst (e.g., base or acid) to minimize localized high concentrations that can promote side reactions.

  • Degradation of Starting Materials or Product: Flavonoids and their precursors can be sensitive to harsh reaction conditions (e.g., strong bases or acids, high temperatures).

    • Solution: Employ milder reaction conditions if possible. For base-catalyzed reactions, consider using weaker bases like potassium carbonate instead of sodium hydroxide. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidative degradation.

Problem Area 2: Poor Selectivity and Impurity Profile

Question: Our crude product shows a complex mixture of impurities that are difficult to separate, including isomers and over-alkylated products. How can we improve the selectivity of our synthesis?

Answer:

Controlling selectivity is a critical challenge in multi-step organic synthesis, especially with complex molecules like this compound which may have multiple reactive sites.

  • Protecting Group Strategy: The hydroxyl groups on the aromatic rings are susceptible to side reactions.

    • Solution: Implement a robust protecting group strategy. For example, use benzyl (B1604629) or silyl (B83357) ethers to protect phenolic hydroxyls. The choice of protecting group is critical for stability during subsequent steps and for ease of removal at the end of the synthesis.

  • Regioselectivity in Prenylation/Alkylation: Introducing substituents at specific positions can be challenging.

    • Solution: The choice of solvent and reaction conditions can significantly influence regioselectivity. For Friedel-Crafts type alkylations, solvent polarity can direct the incoming electrophile. Careful optimization of the catalyst and temperature is also crucial.

  • Stereoselectivity: If the synthesis involves creating chiral centers, achieving high diastereomeric or enantiomeric excess can be difficult at scale.

    • Solution: Utilize chiral catalysts or auxiliaries that have been proven to be effective at the lab scale. Be aware that mixing and temperature gradients in a large reactor can affect stereoselectivity. A slower addition rate and precise temperature control are essential.

Problem Area 3: Challenges in Purification

Question: We are struggling with the purification of the final product. Column chromatography is not feasible for our target scale, and crystallization is yielding a product with low purity.

Answer:

Purification is a major bottleneck in the large-scale production of many active pharmaceutical ingredients.[1]

  • Crystallization Issues: The product may be an oil or may co-crystallize with impurities.

    • Solution: Conduct a thorough solvent screening for crystallization. Anti-solvent crystallization can be an effective technique. Seeding the solution with a small amount of pure crystalline material can induce crystallization. pH adjustment can also be used to facilitate the crystallization of phenolic compounds.

  • High Impurity Load: If the crude product is highly impure, direct crystallization may not be effective.

    • Solution: Consider a multi-step purification protocol. This could involve an initial extraction to remove major impurities, followed by treatment with activated carbon to remove colored impurities, and then crystallization. For non-crystalline products, preparative HPLC may be an option, although it is expensive at a large scale.

  • Residual Solvents and Reagents: Removal of high-boiling point solvents or residual catalysts can be problematic.

    • Solution: Optimize the final work-up procedure to minimize residual solvents. For example, use a solvent swap distillation. If a metal catalyst is used, specific scavenging agents may be necessary to reduce the metal content to acceptable levels.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The synthesis of flavonoids often involves hazardous reagents and reactions. Key safety concerns at a large scale include:

  • Handling of Pyrophoric and Water-Reactive Reagents: Reagents like organolithiums or strong bases require careful handling under an inert atmosphere.

  • Exothermic Reactions: Condensation and cyclization reactions can be highly exothermic. Ensure the reactor has adequate cooling capacity and that the reaction is monitored for any temperature spikes.

  • Flammable Solvents: Large quantities of flammable solvents pose a significant fire risk. Ensure proper grounding of equipment and use of explosion-proof electricals.

  • Toxic By-products: Some reactions may produce toxic off-gases. Ensure adequate ventilation and consider using a scrubber system.

Q2: Are there any green chemistry approaches for the synthesis of this compound?

A2: Yes, there is a growing interest in developing more sustainable methods for flavonoid synthesis.[2] Potential green chemistry approaches include:

  • Biocatalysis: Using enzymes to perform specific steps can improve selectivity and reduce the need for protecting groups and harsh reagents.

  • Metabolic Engineering: Engineering microorganisms to produce flavonoids directly from simple sugars is a promising long-term strategy for sustainable production.[2]

  • Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or supercritical CO2.

  • Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste.

Q3: How can we control the particle size and polymorphic form of the final product during crystallization?

A3: Controlling the solid-state properties of the final product is crucial for formulation and bioavailability.

  • Controlled Crystallization: The cooling rate, agitation speed, and solvent system all influence particle size and morphology. A controlled cooling profile is often necessary to achieve consistent results.

  • Seeding: Using seed crystals of the desired polymorph can help to control the final crystalline form.

  • Anti-Solvent Addition: The rate of addition of the anti-solvent can be used to control the level of supersaturation and, consequently, the particle size.

  • Polymorph Screening: It is essential to perform a polymorph screen to identify all possible crystalline forms and to determine the most stable form under the desired storage conditions.

Experimental Protocols (Illustrative)

The following are illustrative protocols for key steps in a hypothetical synthesis of a this compound analogue, highlighting parameters critical for scale-up.

Protocol 1: Chalcone Formation (Claisen-Schmidt Condensation)

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Reactant A 2,4,6-Trihydroxyacetophenone derivative1.0 kg
Reactant B 4-Hydroxybenzaldehyde (B117250) derivative1.2 kg
Solvent Ethanol (20 mL)Ethanol (20 L)
Catalyst 50% aq. NaOH (5 mL)50% aq. NaOH (5 L)
Temperature 25°C25-30°C (with cooling)
Reaction Time 12 hours18-24 hours
Work-up Acidification with HCl, filtrationAcidification with HCl, filtration

Methodology:

  • Charge the reactor with the 2,4,6-trihydroxyacetophenone derivative and ethanol.

  • Stir the mixture until all solids are dissolved.

  • Slowly add the 4-hydroxybenzaldehyde derivative to the reactor.

  • Cool the reactor to 10-15°C.

  • Add the 50% aqueous NaOH solution dropwise over 2-3 hours, ensuring the temperature does not exceed 30°C.

  • Allow the reaction to stir at 25-30°C for 18-24 hours, monitoring by HPLC.

  • Once the reaction is complete, cool the mixture to 0-5°C and slowly add concentrated HCl until the pH is ~2.

  • The product precipitates out of solution. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Cyclization to Flavanone

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Reactant Chalcone intermediate1.0 kg
Solvent Methanol (B129727) (30 mL)Methanol (30 L)
Catalyst Sodium acetate (B1210297) (0.5 g)Sodium acetate (0.5 kg)
Temperature Reflux (65°C)Reflux (65°C)
Reaction Time 6 hours8-10 hours
Work-up Evaporation, recrystallizationEvaporation, recrystallization

Methodology:

  • Charge the reactor with the chalcone intermediate and methanol.

  • Add the sodium acetate catalyst.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 8-10 hours. Monitor the reaction by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Distill off the methanol under reduced pressure.

  • The crude flavanone is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow start Starting Materials (Acetophenone & Benzaldehyde derivatives) chalcone Chalcone Formation (Claisen-Schmidt Condensation) start->chalcone purify_chalcone Purification 1 (Filtration/Washing) chalcone->purify_chalcone flavanone Cyclization to Flavanone purify_chalcone->flavanone purify_flavanone Purification 2 (Recrystallization) flavanone->purify_flavanone prenylation Prenylation/ Functionalization purify_flavanone->prenylation final_purification Final Purification (Crystallization/Chromatography) prenylation->final_purification final_product This compound final_purification->final_product

Caption: A generalized experimental workflow for the synthesis of a this compound analogue.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions issue Low Yield or High Impurity check_reaction Check Reaction Parameters (Temp, Time, Mixing) issue->check_reaction check_reagents Analyze Reagent Purity & Stoichiometry issue->check_reagents check_purification Evaluate Purification Method issue->check_purification optimize_reaction Optimize Reaction Conditions check_reaction->optimize_reaction protecting_groups Implement Protecting Groups check_reagents->protecting_groups new_purification Develop New Purification Strategy check_purification->new_purification

Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: 5-Hydroxysophoranone Experimental Design and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxysophoranone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining dosage and administration routes for this novel isoflavone (B191592). Given the limited specific data on this compound, this guide leverages established knowledge of structurally similar flavonoids, particularly isoflavones like genistein (B1671435) and daidzein, to provide a robust starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for in vivo studies with this compound?

A1: For a novel isoflavone like this compound, a tiered approach to dose-ranging studies is recommended. Based on pharmacokinetic data from other isoflavones, such as genistein, initial oral doses in rodents could range from 10 to 50 mg/kg body weight.[1] It is crucial to perform acute toxicity studies to establish a maximum tolerated dose (MTD) before proceeding with efficacy studies.

Q2: Which administration route is most appropriate for this compound?

A2: The choice of administration route depends on the experimental objective.

  • Oral (PO): Oral gavage is a common and physiologically relevant route for flavonoids, mimicking dietary intake.[2] However, be aware of potential low bioavailability due to first-pass metabolism in the liver and gut.[3][4]

  • Intraperitoneal (IP): IP injection bypasses the gastrointestinal tract and first-pass metabolism, often resulting in higher bioavailability and a more rapid onset of action.[2] This route is suitable for initial efficacy and mechanistic studies.

  • Intravenous (IV): IV administration ensures 100% bioavailability and provides a rapid and precise plasma concentration. It is ideal for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

Q3: How can I improve the solubility and bioavailability of this compound?

A3: Flavonoids often exhibit poor aqueous solubility, which can limit their bioavailability.[5] Consider the following strategies:

  • Formulation: Formulating this compound in a lipid-based delivery system (e.g., nanoemulsions, liposomes) can enhance its dissolution in the gut.[6]

  • Co-solvents: For preclinical studies, using pharmaceutically acceptable co-solvents can improve solubility.[6]

  • Chemical Modification: Investigating the use of more soluble derivatives, such as glycosides or acylated forms, may be a long-term strategy.[6]

Q4: What are the likely signaling pathways modulated by this compound?

A4: Based on the known activities of other flavonoids, this compound is likely to modulate key inflammatory and cell survival signaling pathways. These include:

  • NF-κB Signaling: Many flavonoids inhibit the activation of NF-κB, a key transcription factor involved in inflammation.[7]

  • MAPK Signaling: Flavonoids can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[8][9]

  • PI3K/Akt Signaling: This pathway is crucial for cell survival and is a known target for some flavonoids.[9]

Troubleshooting Guides

Problem 1: High variability in plasma concentrations of this compound in in vivo studies.

Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Formulation: Develop a more robust formulation using lipid-based carriers or co-solvents.[6] 2. Particle Size Reduction: Micronization or nanonization of the compound can increase surface area and improve dissolution.
Rapid metabolism 1. Metabolite Profiling: Identify and quantify major metabolites in plasma and urine to understand the metabolic fate of the parent compound.[6] 2. Co-administration with Inhibitors: Consider co-administering with inhibitors of metabolic enzymes (e.g., CYP450 inhibitors like piperine) in preclinical models to increase exposure.
Interaction with food 1. Standardized Administration: Administer the compound on an empty stomach or with a standardized meal to reduce variability.[6] 2. Food Interaction Studies: Conduct a pilot study to assess the effect of food on the pharmacokinetics of this compound.[6]
Gut microbiome influence 1. Microbiome Analysis: Characterize the gut microbiome of study animals to identify potential correlations with pharmacokinetic variability. 2. Antibiotic Treatment: In preclinical models, consider studies with antibiotic-treated animals to assess the impact of the gut microbiome on absorption and metabolism.[3]

Problem 2: Lack of in vivo efficacy despite promising in vitro activity.

Potential Cause Troubleshooting Steps
Low bioavailability 1. Pharmacokinetic Studies: Conduct thorough pharmacokinetic studies to determine the plasma and tissue concentrations of this compound. 2. Alternative Administration Routes: Test more direct routes of administration, such as intraperitoneal or intravenous injection, to bypass absorption barriers.[2]
Bioactive metabolites are not being measured 1. Metabolite Profiling: Expand the analytical method to quantify known or predicted major metabolites in plasma and urine.[6] 2. In Vitro Testing of Metabolites: Synthesize or isolate major metabolites and test their activity in relevant in vitro assays to determine if they contribute to the biological effect.[6]
Inappropriate animal model 1. Model Validation: Ensure the chosen animal model is relevant to the human disease and that the target pathway is conserved. 2. Dose and Schedule Optimization: Conduct dose-response and time-course studies to ensure an adequate therapeutic window is being targeted.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Structurally Similar Isoflavones (Genistein and Daidzein) in Humans.

Data presented as a reference for initial experimental design.

Parameter Genistein Daidzein Reference
Oral Bioavailability Variable, influenced by food matrix and gut microbiotaVariable, influenced by food matrix and gut microbiota[3]
Time to Peak Plasma Concentration (Tmax) ~6 hours (second peak)~6 hours (second peak)[10]
Plasma Half-life (t1/2) ~10.1 - 15.03 hours~10.8 hours[11][12]
Apparent Volume of Distribution (Vd/F) 189.9 - 653.8 L336.25 L[3][11]
Apparent Clearance (CL/F) 8.86 - 14.75 L/h30.09 L/h[3][11]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages

Objective: To assess the potential of this compound to inhibit the inflammatory response in macrophages.

Methodology:

  • Cell Culture: Culture murine macrophage cell line RAW264.7 or human monocytic cell line THP-1 (differentiated into macrophages) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 2 hours.[1]

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.[13]

  • Measurement of Nitric Oxide (NO) Production: After 24 hours of stimulation, collect the cell culture supernatant and determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay.[1]

  • Measurement of Pro-inflammatory Cytokines: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of key inflammatory mediators like iNOS and COX-2, as well as the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.[1][13]

Protocol 2: In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Treatment: Administer this compound at different doses (e.g., 10, 25, 50 mg/kg) via oral gavage or intraperitoneal injection. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.[14]

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Macrophage Cell Culture (RAW264.7 or THP-1) pretreatment Pre-treatment with This compound cell_culture->pretreatment stimulation LPS Stimulation pretreatment->stimulation no_measurement Nitric Oxide (NO) Measurement (Griess Assay) stimulation->no_measurement cytokine_measurement Cytokine Measurement (ELISA) stimulation->cytokine_measurement western_blot Western Blot (NF-κB, MAPK pathways) stimulation->western_blot animal_model Rodent Model (Rat or Mouse) treatment Administration of This compound (PO or IP) animal_model->treatment induction Carrageenan-Induced Paw Edema treatment->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Calculation of Edema Inhibition measurement->analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k ikb IκB receptor->ikb Inhibits degradation gene_expression Pro-inflammatory Gene Expression mapk->gene_expression Regulates pi3k->gene_expression Regulates nf_kb NF-κB nf_kb_n NF-κB nf_kb->nf_kb_n Translocation nf_kb_n->gene_expression Induces flavonoid This compound flavonoid->receptor Modulates

Caption: Putative signaling pathways modulated by this compound.

References

Technical Support Center: Troubleshooting Inconsistencies in Quercetin Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during in vitro experiments with the flavonoid, Quercetin (B1663063). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a wide range of IC50 values for Quercetin in my cancer cell line experiments?

A1: Significant variability in Quercetin's IC50 values across different cancer cell lines is a well-documented phenomenon.[1][2][3][4] This variability can be attributed to several factors:

  • Cell Line-Specific Differences: Different cancer cell lines possess unique genetic and metabolic profiles, leading to varied responses to Quercetin.

  • Experimental Conditions: Variations in experimental parameters such as cell density, duration of treatment, and serum concentration in the culture medium can significantly impact the calculated IC50 value.

  • Quercetin Stability: Quercetin is known to be unstable in cell culture media, and its degradation can lead to inconsistent results.[5][6][7]

Q2: My results show that Quercetin is acting as a pro-oxidant instead of an antioxidant. Is this expected?

A2: Yes, this is a known phenomenon referred to as the "Quercetin paradox".[8][9][10][11][12] While Quercetin is a potent antioxidant, in certain contexts, it can exhibit pro-oxidant activity. This dual behavior is influenced by:

  • Concentration: Higher concentrations of Quercetin are more likely to induce pro-oxidant effects.

  • Cellular Redox State: The baseline oxidative stress level of the cells can determine whether Quercetin acts as an antioxidant or a pro-oxidant.[11]

  • Presence of Metal Ions: Quercetin can chelate metal ions, which can either enhance or inhibit its pro-oxidant activity.

Q3: I am seeing conflicting results regarding the effect of Quercetin on the PI3K/Akt and MAPK signaling pathways. Why is this happening?

A3: The modulation of the PI3K/Akt and MAPK signaling pathways by Quercetin can be complex and cell-type dependent, leading to apparently contradictory findings in the literature.[13][14][15][16][17][18][19] Reasons for these discrepancies include:

  • Cellular Context: The effect of Quercetin on these pathways can vary significantly between different cell types and their mutational status.

  • Crosstalk between Pathways: The intricate crosstalk between various signaling pathways can lead to different downstream effects of Quercetin in different cellular environments.

  • Experimental Timepoints: The timing of analysis after Quercetin treatment can reveal different activation or inhibition states of these pathways.

Q4: The viability of my control (untreated) cells seems to be affected in my Quercetin experiments. What could be the cause?

A4: If you observe unexpected effects in your control group, consider the following:

  • DMSO Concentration: Ensure the final concentration of DMSO (the solvent for Quercetin) is non-toxic to your cells. It is recommended to include a vehicle control (media with the same concentration of DMSO as the Quercetin-treated wells).

  • Phenol (B47542) Red Interaction: Quercetin can interact with phenol red in the culture medium, which may interfere with colorimetric assays like the MTT assay. Consider using phenol red-free medium for such experiments.

  • Instability of Quercetin: Degradation products of Quercetin in the culture medium could potentially have unintended effects.[5][7]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (MTT) Assay Results
Potential Cause Troubleshooting Steps
Quercetin Instability in Media Prepare fresh Quercetin solutions for each experiment. Minimize the exposure of the stock solution to light and air. Consider adding ascorbic acid to the media to improve Quercetin stability.[5]
Interaction with Phenol Red Use phenol red-free cell culture medium to avoid interference with the colorimetric readout of the MTT assay.
Inconsistent Seeding Density Ensure a uniform number of cells are seeded in each well. Use a multichannel pipette for seeding and visually inspect the plate before treatment.
Edge Effects in Plate Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to inconsistent results. Fill the outer wells with sterile PBS or media.
Variable Incubation Times Standardize the incubation time with Quercetin and the MTT reagent across all experiments.
Issue 2: Inconsistent Apoptosis Detection (Annexin V/PI Staining)
Potential Cause Troubleshooting Steps
Sub-optimal Quercetin Concentration Perform a dose-response experiment to determine the optimal concentration of Quercetin that induces apoptosis in your specific cell line without causing excessive necrosis.
Incorrect Timing of Analysis Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of apoptotic events.
Cell Handling during Staining Handle cells gently during the staining procedure to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.
Compensation Issues in Flow Cytometry Ensure proper compensation is set between the FITC (Annexin V) and PI channels to prevent spectral overlap. Run single-stain controls for both Annexin V and PI.
Low Cell Number Ensure you have a sufficient number of cells for analysis to obtain statistically significant results.

Data Presentation

Table 1: Reported IC50 Values of Quercetin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
A549Lung Cancer8.6524[20]
A549Lung Cancer7.9648[20]
A549Lung Cancer5.1472[20]
H69Lung Cancer14.224[20]
H69Lung Cancer10.5748[20]
H69Lung Cancer9.1872[20]
MCF-7Breast Cancer17.2Not Specified[2]
MCF-7Breast Cancer4.9Not Specified[2]
MDA-MB-468Breast Cancer55Not Specified[2]
HT-29Colon Cancer81.6548[2]
HCT116Colon Cancer5.79Not Specified[4]
MDA-MB-231Breast Cancer5.81Not Specified[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Quercetin Treatment: Prepare a stock solution of Quercetin in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old medium and add 100 µL of the Quercetin-containing medium to the respective wells. Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection using Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Quercetin for the selected time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.

Mandatory Visualization

Quercetin_Variability_Workflow Troubleshooting Quercetin Experimental Variability cluster_prep Experiment Preparation cluster_exp Experimental Execution cluster_analysis Data Analysis & Interpretation cluster_issues Common Issues Quercetin_Stock Quercetin Stock (Freshly Prepared in DMSO) Treatment Quercetin Treatment (Dose-Response & Time-Course) Quercetin_Stock->Treatment Cell_Culture Cell Culture (Consistent Passage Number) Seeding Cell Seeding (Uniform Density) Cell_Culture->Seeding Media_Prep Media Preparation (Consider Phenol Red-Free) Media_Prep->Treatment Seeding->Treatment Assay Endpoint Assay (e.g., MTT, Annexin V) Treatment->Assay Data_Collection Data Collection (Plate Reader / Flow Cytometer) Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation (Consider 'Quercetin Paradox') Statistical_Analysis->Interpretation Inconsistent_IC50 Inconsistent IC50 Interpretation->Inconsistent_IC50 Pro_oxidant_Effect Pro-oxidant Effect Interpretation->Pro_oxidant_Effect Pathway_Conflict Signaling Pathway Conflict Interpretation->Pathway_Conflict

Caption: Workflow for troubleshooting inconsistencies in Quercetin experiments.

Quercetin_Signaling_Pathways Reported Signaling Pathways Modulated by Quercetin cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibition/Activation (Conflicting Reports) ERK ERK Quercetin->ERK Inhibition/Activation (Conflicting Reports) JNK JNK Quercetin->JNK Inhibition/Activation p38 p38 Quercetin->p38 Inhibition/Activation Bax Bax Quercetin->Bax Upregulation Bcl2 Bcl-2 Quercetin->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis ERK->Apoptosis JNK->Apoptosis p38->Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: Overview of signaling pathways reportedly modulated by Quercetin.

References

Validation & Comparative

Comparative Analysis of 5-Hydroxysophoranone and Quercetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis between 5-Hydroxysophoranone and quercetin (B1663063) is not feasible at this time due to a significant lack of available scientific data on this compound. While extensive research has been conducted on the biochemical properties and diverse biological activities of quercetin, this compound remains a largely uncharacterized compound. This guide will provide a detailed overview of the current scientific knowledge on quercetin and contextualize the limited information available for this compound, primarily derived from its classification as a flavonoid from the plant Sophora flavescens.

Overview of Compounds

Quercetin is a well-studied flavonoid ubiquitously present in fruits, vegetables, and grains. It is renowned for its potent antioxidant, anti-inflammatory, and anti-cancer properties, making it a subject of intense research in drug development.

This compound is a prenylated flavonoid, a class of compounds characteristic of the medicinal plant Sophora flavescens. While flavonoids from this plant are known to possess various biological activities, specific experimental data for this compound is not available in the current scientific literature.

Table 1: General Properties of this compound and Quercetin

PropertyThis compoundQuercetin
Chemical Formula C30H36O5C15H10O7
Molar Mass 476.6 g/mol 302.236 g/mol
IUPAC Name 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one
Source Likely Sophora flavescensAbundant in various plants including onions, apples, berries, and tea
CAS Number 90686-12-7117-39-5

Comparative Biological Activities: A Data Gap

An objective comparison based on experimental data is hindered by the absence of studies on this compound. The following sections will detail the well-documented activities of quercetin. While direct comparisons are not possible, the general activities of flavonoids from Sophora flavescens may offer a speculative context for the potential properties of this compound.

Antioxidant Activity

Quercetin is a powerful antioxidant. Its ability to scavenge free radicals and chelate metal ions is well-established through various in vitro assays.

Table 2: Antioxidant Activity of Quercetin (Illustrative Data)

AssayIC50 / ValueReference
DPPH Radical Scavenging~5-15 µMVaries by study
ABTS Radical Scavenging~2-10 µMVaries by study
Ferric Reducing Antioxidant Power (FRAP)HighVaries by study

This compound: No experimental data is available. However, flavonoids isolated from Sophora flavescens have demonstrated antioxidant properties, suggesting that this compound may also possess similar activity.

Anti-inflammatory Activity

Quercetin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It is known to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

This compound: No specific data exists. General studies on Sophora flavescens extracts and their constituent flavonoids indicate anti-inflammatory potential.

Anti-cancer Activity

Quercetin has been extensively investigated for its anti-cancer properties. It can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.

Table 3: Anti-cancer Activity of Quercetin in select cell lines (Illustrative IC50 Data)

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer~20-50Varies by study
MCF-7Breast Cancer~15-40Varies by study
PC-3Prostate Cancer~25-60Varies by study

This compound: No experimental data is available. Other prenylated flavonoids from Sophora flavescens have shown antiproliferative effects on cancer cells, hinting at a potential area of investigation for this compound.

Mechanism of Action: Focus on Quercetin

Quercetin's diverse biological effects stem from its ability to modulate multiple cellular signaling pathways. One of the key pathways is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.

Quercetin and the Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, quercetin can induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Quercetin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Leads to production of Nrf2_nucleus->ARE Binds to

Fig. 1: Quercetin's activation of the Nrf2 signaling pathway.

Experimental Protocols

Due to the lack of experimental data for this compound, this section will outline standard protocols for assays commonly used to evaluate the biological activities of flavonoids like quercetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound (e.g., quercetin) in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • A control (DPPH solution without the test compound) and a blank (solvent without DPPH) are also included.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the yellow MTT to a purple formazan (B1609692) precipitate, which is then solubilized and quantified.

Protocol:

  • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., quercetin) for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

Future research should focus on the isolation and characterization of this compound from Sophora flavescens. Subsequent in vitro and in vivo studies are necessary to elucidate its potential antioxidant, anti-inflammatory, and anti-cancer properties. Such studies would enable a direct comparison with well-known flavonoids like quercetin and could potentially uncover a novel therapeutic agent. Researchers in the field of natural product drug discovery are encouraged to investigate the pharmacological potential of this understudied flavonoid.

Validating the Anticancer Mechanism of 5-Hydroxysophoranone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific anticancer mechanisms of 5-Hydroxysophoranone. Despite its classification as a flavonoid, a class of compounds known for their potential anticancer properties, specific studies detailing its effects on cancer cell lines, the signaling pathways it modulates, and its comparative efficacy against other agents are not available in the public domain.

This guide aims to provide a framework for the validation of this compound's potential anticancer activity by outlining the necessary experimental approaches and data required. While direct experimental data for this compound is currently unavailable, this document will serve as a methodological guide for researchers and drug development professionals interested in investigating its properties. We will draw upon established protocols and common signaling pathways implicated in the anticancer effects of other flavonoids to propose a comprehensive research strategy.

I. Proposed Experimental Workflow for Validation

To thoroughly validate the anticancer mechanism of this compound, a multi-faceted experimental approach is necessary. The following workflow outlines the key stages of investigation:

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Cancer Cell Line Panel Selection (e.g., Breast, Lung, Colon, Prostate) B Cell Viability Assays (e.g., MTT, SRB) A->B C Determine IC50 Values B->C D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot Analysis (Key Signaling Proteins) D->F E->F G Select Alternative Flavonoids or Standard Chemotherapeutics H Head-to-Head Comparison of IC50 Values G->H I Comparative Mechanistic Studies G->I

Caption: Proposed experimental workflow for validating the anticancer mechanism of this compound.

II. Hypothetical Signaling Pathways for Investigation

Based on the known mechanisms of other flavonoids, several key signaling pathways are prime candidates for investigation in the context of this compound's potential anticancer activity. These pathways are central to cell survival, proliferation, and apoptosis.

G cluster_0 Apoptosis Induction Pathways cluster_1 Cell Cycle Regulation Pathways cluster_2 Proliferation & Survival Pathways Apoptosis Apoptosis Caspase3 Caspase-3 Caspase3->Apoptosis Bax Bax Bax->Caspase3 Bcl2 Bcl-2 Bcl2->Caspase3 CellCycle Cell Cycle Arrest (G1/S or G2/M) p53 p53 p21 p21 p53->p21 CDK CDK2/Cyclin E p21->CDK CDK->CellCycle Proliferation Inhibition of Proliferation & Survival PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation MAPK MAPK MAPK->Proliferation FiveH This compound FiveH->Bax Induces FiveH->Bcl2 Inhibits FiveH->p53 Activates FiveH->PI3K Inhibits FiveH->MAPK Inhibits

Caption: Hypothetical signaling pathways potentially modulated by this compound.

III. Data Presentation: Templates for Quantitative Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. Below are templates for presenting key metrics.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HCT116)Prostate Cancer (PC-3)Normal Fibroblasts (MRC-5)
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Alternative Flavonoid 1 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Alternative Flavonoid 2 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Doxorubicin (Control) Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Comparative Induction of Apoptosis (% of Apoptotic Cells)

Treatment (at IC50)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (Untreated) Data to be determinedData to be determinedData to be determined
This compound Data to be determinedData to be determinedData to be determined
Alternative Flavonoid 1 Data to be determinedData to be determinedData to be determined
Doxorubicin (Control) Data to be determinedData to be determinedData to be determined

Table 3: Comparative Effect on Cell Cycle Distribution (% of Cells in Each Phase)

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated) Data to be determinedData to be determinedData to be determined
This compound Data to be determinedData to be determinedData to be determined
Alternative Flavonoid 1 Data to be determinedData to be determinedData to be determined
Doxorubicin (Control) Data to be determinedData to be determinedData to be determined

IV. Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of this compound, alternative compounds, and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

4. Western Blot Analysis

  • Protein Extraction: Treat cells with the compounds, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH should be used as a loading control.

While this compound remains an understudied compound in the context of cancer therapeutics, this guide provides a clear and structured roadmap for its systematic evaluation. By following the proposed experimental workflow, utilizing the outlined protocols, and focusing on the key hypothetical signaling pathways, researchers can generate the necessary data to validate its anticancer mechanism and objectively compare its performance against other alternatives. The lack of current data underscores the significant opportunity for novel research in this area.

Cross-Validation of Sophoranone Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoranone (B1204896), a prenylated flavonoid isolated from the roots of Sophora flavescens and other plants, has emerged as a promising candidate in cancer research. This guide offers a comprehensive comparison of the cytotoxic and apoptotic activities of sophoranone and its derivatives across various cancer cell lines. By presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document aims to provide researchers with a valuable resource for evaluating the therapeutic potential of sophoranone-related compounds.

Comparative Efficacy of Sophoranone and Its Derivatives

The cytotoxic effects of sophoranone and its analogs have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.

CompoundCell LineCell TypeIC50 (µM)Reference
SophoranoneU937Human LeukemiaStrong Apoptosis Induction[1]
SophoranoneMKN7Human Stomach Cancer1.2 ± 0.3[1]
Sophoranone AH460Human Lung Carcinoma-[2]
Sophoranone BH460Human Lung Carcinoma-[2]
Compound 3 (analog)H460Human Lung Carcinoma4.67[2]
Sophoranone AA549Human Lung Carcinoma-[2]
Sophoranone BA549Human Lung Carcinoma-[2]
Compound 3 (analog)A549Human Lung CarcinomaSignificant Inhibition[2]
Sophoranone AH1975Human Lung Carcinoma-[2]
Sophoranone BH1975Human Lung Carcinoma-[2]
Compound 3 (analog)H1975Human Lung CarcinomaSignificant Inhibition[2]

Note: Specific IC50 values for Sophoranone A and B were not provided in the abstract, but their significant inhibitory effects were noted.

Signaling Pathways of Sophoranone-Induced Apoptosis

Sophoranone primarily induces apoptosis through the intrinsic mitochondrial pathway. This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c, ultimately leading to caspase activation and programmed cell death.

G Sophoranone Sophoranone Mitochondria Mitochondria Sophoranone->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed signaling pathway of sophoranone-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Sophoranone or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay detects changes in the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Treated and untreated cells

  • JC-1 or TMRM fluorescent probes

  • Fluorescence microscope or plate reader

Procedure (using JC-1):

  • Seed cells in a 96-well plate and treat with the test compound.

  • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity of JC-1 aggregates (red) and monomers (green).

  • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular levels of reactive oxygen species.

Materials:

  • Treated and untreated cells

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with the test compound.

  • Incubate the cells with DCFH-DA solution for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The general workflow for evaluating the anticancer activity of sophoranone derivatives is depicted below.

G cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation Cell_Culture Cell Culture (Various Cancer Cell Lines) Treatment Treatment with Sophoranone Derivatives Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay MMP_Assay Mitochondrial Membrane Potential Assay Treatment->MMP_Assay ROS_Assay ROS Detection Assay Treatment->ROS_Assay Western_Blot Western Blot (Apoptosis Proteins) Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis MMP_Assay->Pathway_Analysis ROS_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis SAR Structure-Activity Relationship (SAR) IC50->SAR Pathway_Analysis->SAR

General experimental workflow for assessing sophoranone activity.

Conclusion

The available data suggests that sophoranone and its derivatives exhibit significant cytotoxic and pro-apoptotic activity in various cancer cell lines, primarily through the induction of the mitochondrial apoptosis pathway. The provided comparative data and detailed experimental protocols offer a solid foundation for further research into this promising class of natural compounds. Future studies should focus on elucidating the precise structure-activity relationships and evaluating the in vivo efficacy and safety of the most potent sophoranone derivatives to advance their potential as novel anticancer agents.

References

5-Hydroxysophoranone: A Comparative Efficacy Analysis Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxysophoranone, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comparative overview of the efficacy of this compound against standard drugs in the therapeutic areas of inflammation, cancer, and microbial infections, based on available preclinical data. While direct head-to-head comparative studies are limited, this document synthesizes existing in vitro data to offer a preliminary assessment of its potential.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. A primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of pro-inflammatory gene expression.

Comparative Efficacy Data (In Vitro)

CompoundAssayCell LineIC50 ValueReference
Kushenol CNitric Oxide (NO) ProductionRAW 264.7Not Reported[1]
TrifolirhizinInhibition of Pro-inflammatory CytokinesJ774A.1Dose-dependent inhibition[2][3][4]
Diclofenac (Standard) Inhibition of Protein Denaturation-86.75 µg/mL[5]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is a common method to screen for the anti-inflammatory activity of compounds.

  • Cell Culture: Murine macrophage cell line, such as RAW 264.7, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound or a standard drug for a defined period.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: The plates are incubated for 24-48 hours to allow for the production of nitric oxide.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many natural compounds, including flavonoids from Sophora flavescens, are often attributed to the inhibition of the NF-κB signaling pathway.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Hydroxysophoranone This compound Hydroxysophoranone->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Flavonoids from Sophora flavescens, including this compound, have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Comparative Efficacy Data (In Vitro)

Similar to the anti-inflammatory data, direct comparative studies for this compound against standard chemotherapeutic agents are scarce. The table below presents IC50 values for related compounds from Sophora flavescens and the standard drug 5-Fluorouracil (5-FU) from different studies. These values should be interpreted with caution due to the lack of standardized experimental conditions.

CompoundCell LineIC50 ValueReference
TrifolirhizinA2780 (Ovarian)Dose-dependent inhibition[2]
TrifolirhizinH23 (Lung)Dose-dependent inhibition[2]
5-Fluorouracil (Standard) HCT116 (Colon)11.3 µM (3 days)[6]
5-Fluorouracil (Standard) HT-29 (Colon)11.25 µM (5 days)[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Incubation: Cells are treated with various concentrations of this compound or a standard anticancer drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan (B1609692) Crystal Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Experimental Workflow: In Vitro Anticancer Screening

anticancer_workflow start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with this compound & Standard Drug (e.g., 5-FU) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Perform MTT Assay incubate->mtt measure Measure Absorbance mtt->measure analyze Calculate % Viability & IC50 measure->analyze end End: Compare Efficacy analyze->end

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial and Antioxidant Activities

This compound has also been reported to possess antimicrobial and antioxidant properties, which are common among flavonoids.

Comparative Efficacy Data (In Vitro)

Direct comparative data for this compound against standard antimicrobial and antioxidant agents is limited. The tables below show available data for related compounds and standards from separate studies. As previously stated, these values are not directly comparable.

Antimicrobial Activity (MIC in µg/mL)

CompoundOrganismMIC ValueReference
5-Hydroxy ericamycinVarious bacteria0.06[7]
Ampicillin (Standard) E. faecium>16[8]

Antioxidant Activity (IC50 in µg/mL)

CompoundAssayIC50 ValueReference
Cocos nucifera proanthocyanidins (B150500)DPPH Radical Scavenging11.02 ± 0.60[9]
Ascorbic Acid (Standard) DPPH Radical Scavenging43.2[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of this compound and a standard antibiotic are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Conclusion

The available preclinical data suggests that this compound and related flavonoids from Sophora flavescens possess promising anti-inflammatory, anticancer, and antioxidant properties. However, a significant gap exists in the literature regarding direct, head-to-head comparisons with standard therapeutic agents. Such studies are crucial to objectively evaluate the relative efficacy of this compound and to guide future drug development efforts. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative research. Further investigations are warranted to establish a more definitive efficacy profile for this compound and to explore its therapeutic potential in clinical settings.

References

The Prenyl Group: A Critical Determinant in the Bioactivity of 5-Hydroxysophoranone Analogs and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of 5-Hydroxysophoranone analogs and other prenylated flavonoids reveals that the presence and nature of the prenyl moiety are pivotal for their anticancer and anti-inflammatory properties. While direct and extensive research on this compound itself is limited, a comparative analysis of structurally similar prenylated flavonoids provides significant insights into how molecular modifications influence their biological effects. The addition of a prenyl group generally enhances the lipophilicity of the flavonoid backbone, facilitating better interaction with cellular membranes and key protein targets, which often translates to increased potency. [1]

Prenylated flavonoids, a class of naturally occurring compounds, have garnered considerable interest in drug discovery due to their wide range of pharmacological activities.[2][1] The core flavonoid structure, composed of two phenyl rings and a heterocyclic ring, can be modified at various positions, but it is the attachment of a lipophilic prenyl group that often dramatically enhances their biological efficacy. This guide provides a comparative overview of the structure-activity relationships (SAR) of these compounds, with a focus on their anticancer and anti-inflammatory effects, supported by experimental data and methodologies.

Comparative Anticancer Activity of Prenylated Flavonoids

The cytotoxic effects of prenylated flavonoids against various cancer cell lines are significantly influenced by the presence, position, and type of the prenyl group. Generally, prenylated flavonoids exhibit greater anticancer activity compared to their non-prenylated parent compounds.[2]

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Xanthohumol Breast (MCF-7)PotentPrenylated chalcone (B49325)[3]
Prostate (PC-3)Potent[3]
Isoxanthohumol Breast (MCF-7)Reduced activity vs. XanthohumolIsomer of Xanthohumol (prenyl group cyclized)[3]
8-Prenylnaringenin Breast (MCF-7)Reduced activity vs. XanthohumolDemethylated product of Isoxanthohumol[3]
Aurone (B1235358) derivative of Xanthohumol VariousPotent to moderateModified heterocyclic ring[3]
Pomiferin Cannabinoid Receptor 1 (CB1)2.110Prenylated isoflavone[4]
Cannabinoid Receptor 2 (CB2)1.318[4]
Auriculasin Monoamine Oxidase-B (MAO-B)1.91Prenylated isoflavone[4][5]
Monoamine Oxidase-A (MAO-A)45.98[4][5]
Warangalone Cannabinoid Receptor 1 (CB1)1.670Prenylated isoflavone[4]
Cannabinoid Receptor 2 (CB2)4.438[4]
Osajin Cannabinoid Receptor 1 (CB1)3.859Prenylated isoflavone[4]
Cannabinoid Receptor 2 (CB2)7.646[4]

Key SAR Observations for Anticancer Activity:

  • Presence of Prenyl Group: The addition of a prenyl group is a critical factor for high antiproliferative activity.[3]

  • Type of Prenyl Group: An unmodified prenyl moiety is often crucial for potent cytotoxicity.[3]

  • Flavonoid Backbone: Chalcones and dihydrochalcones tend to be more potent anticancer agents than their corresponding flavanones.[3] Structural modifications like the conversion of a chalcone to an aurone can retain or modulate this activity.[3]

  • Position of Prenyl Group: The location of the prenyl group on the flavonoid skeleton can significantly impact activity. For instance, C-8 prenylation in some flavonoids has been linked to enhanced cytotoxic effects.[6]

Comparative Anti-inflammatory Activity of Prenylated Flavonoids

The anti-inflammatory effects of prenylated flavonoids are also closely tied to their molecular structure. These compounds can modulate key inflammatory pathways, and the prenyl group plays a crucial role in this activity.

Compound/AnalogAssayIC50 (µM)Key Structural FeaturesReference
Nymphaeol-A Albumin Denaturation0.26 - 1.02Prenylated flavonoid[7]
Nitrite (B80452) Accumulation2.4 - 7.0[7]
COX-2 Activity11.74 - 24.03[7]
α-Glucosidase3.77 - 5.66[7]
Acetylcholinesterase7.77[7]
Nymphaeol-B Albumin Denaturation0.26 - 1.02Prenylated flavonoid[7]
Nitrite Accumulation2.4 - 7.0[7]
COX-2 Activity11.74 - 24.03[7]
α-Glucosidase3.77 - 5.66[7]
Nymphaeol-C Albumin Denaturation0.26 - 1.02Prenylated flavonoid[7]
Nitrite Accumulation2.4 - 7.0[7]
COX-2 Activity11.74 - 24.03[7]
α-Glucosidase3.77 - 5.66[7]
Isonymphaeol-B Albumin Denaturation0.26 - 1.02Prenylated flavonoid[7]
Nitrite Accumulation2.4 - 7.0[7]
COX-2 Activity11.74 - 24.03[7]
α-Glucosidase3.77 - 5.66[7]
Acetylcholinesterase7.23[7]
3'-Geranyl-naringenin Albumin Denaturation0.26 - 1.02Geranylated flavonoid[7]
Nitrite Accumulation2.4 - 7.0[7]
COX-2 Activity11.74 - 24.03[7]
α-Glucosidase3.77 - 5.66[7]

Key SAR Observations for Anti-inflammatory Activity:

  • Enhanced Lipophilicity: The addition of terpenyl groups (like prenyl or geranyl) increases the lipophilicity of the flavonoid, which may lead to more efficient cellular uptake and better anti-inflammatory action.[8]

  • Inhibition of Inflammatory Mediators: Prenylated flavonoids have been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), both of which are key players in the inflammatory response.[7][8]

  • Modulation of Signaling Pathways: These compounds can interfere with major inflammatory signaling pathways such as the NF-κB and MAPK pathways.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data.

Synthesis of Prenylated Flavonoids

A representative one-step synthesis of prenylated flavonoids involves the reaction of a flavonoid precursor with a prenylating agent in the presence of a catalyst.[9]

General Procedure:

  • Dissolve the flavonoid starting material in a suitable solvent (e.g., methanol).

  • Add the prenylating agent (e.g., prenyl bromide) and a catalyst.

  • Stir the reaction mixture at a specific temperature for a designated period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product using column chromatography to obtain the desired prenylated flavonoid.[9]

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Culture RAW 264.7 cells in 96-well plates.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.[7]

Signaling Pathways and Mechanisms of Action

Prenylated flavonoids exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways.

anticancer_pathway Prenylated_Flavonoid Prenylated Flavonoid Growth_Factor_Receptor Growth Factor Receptor Prenylated_Flavonoid->Growth_Factor_Receptor Inhibits PI3K PI3K Prenylated_Flavonoid->PI3K Inhibits Akt Akt Prenylated_Flavonoid->Akt Inhibits NF_kB NF-κB Prenylated_Flavonoid->NF_kB Inhibits Apoptosis Apoptosis Prenylated_Flavonoid->Apoptosis Induces Cell_Membrane Cell Membrane Growth_Factor_Receptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Akt->NF_kB Proliferation Cell Proliferation & Survival mTOR->Proliferation NF_kB->Proliferation anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (p38, ERK, JNK) TRAF6->MAPK IKK IKK TRAF6->IKK AP1 AP-1 MAPK->AP1 NF_kB NF-κB IKK->NF_kB Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF_kB->Inflammatory_Genes AP1->Inflammatory_Genes Prenylated_Flavonoid Prenylated Flavonoid Prenylated_Flavonoid->MAPK Inhibits Prenylated_Flavonoid->IKK Inhibits Prenylated_Flavonoid->NF_kB Inhibits

References

A Head-to-Head Comparison of 5-Hydroxysophoranone Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The efficient extraction of 5-Hydroxysophoranone, a prenylated flavonoid with significant pharmacological potential, from its natural plant sources, primarily species of the Sophora genus, is a critical step for research and drug development. The choice of extraction methodology directly impacts the yield, purity, and cost-effectiveness of the process. This guide provides a detailed comparison of four prominent extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Heat Reflux Extraction (HRE), and Supercritical Fluid Extraction (SFE), supported by experimental data from studies on closely related flavonoids from Sophora flavescens and Sophora japonica.

Data Presentation: Quantitative Comparison of Extraction Techniques

The following table summarizes the key performance indicators for each extraction method. Data is derived from optimized protocols for flavonoids in Sophora species, serving as a proxy for this compound.

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Heat Reflux Extraction (HRE)Supercritical Fluid Extraction (SFE)
Total Flavonoid Yield High (e.g., Kurarinone yield of 3.091 mg/g)[1][2]Very High (Maximum flavonoid yield of 4.1%)[3]Moderate to HighVariable, dependent on co-solvent
Extraction Time Short (approx. 30-45 minutes)[1][4][5]Very Short (approx. 1.5 - 22 minutes)[3][6][7][8]Long (approx. 1 - 6 hours)[3][9][10]Moderate (approx. 30 - 90 minutes)[11]
Optimal Temperature Moderate (60-80°C)[1][2][4]Moderate (approx. 62°C)[8]High (Boiling point of solvent)Low to Moderate (40-60°C)[11][12]
Solvent Consumption Low to ModerateLowHighVery Low (CO₂) with minimal co-solvent
Typical Solvent 70-80% Ethanol or Methanol[1][4][5]100% Methanol (B129727) or ~64% Ethanol[6][7][8]70% Ethanol[9][10]Supercritical CO₂ with Ethanol modifier[11][13]
Selectivity ModerateModerateLowHigh (Tunable)
Energy Consumption LowModerateHighHigh (due to high pressure)
Key Advantage Efficient, reduced time and temperature[1]Extremely rapid, high efficiency[3][6]Simple, widely available equipment"Green" solvent, high purity extract[14]
Key Disadvantage Potential for localized overheatingRequires specialized equipmentThermolabile compound degradationHigh initial equipment cost

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on optimized conditions reported for flavonoids from Sophora species.

1. Ultrasound-Assisted Extraction (UAE) Protocol

This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Sample Preparation: The dried roots of Sophora flavescens are ground into a fine powder (e.g., 60-80 mesh).

  • Extraction:

    • Place 1.0 g of the powdered plant material into an extraction vessel.

    • Add the extraction solvent (80% methanol in water) at a solvent-to-material ratio of 26:1 (mL/g).[1][4]

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic temperature to 80°C and the extraction time to 30 minutes.[1][2][4]

    • Following extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Post-Extraction: The supernatant is filtered (e.g., through a 0.45 µm membrane) and can be concentrated under reduced pressure. The extract is then ready for analysis (e.g., HPLC) or further purification.

2. Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction of target compounds.

  • Sample Preparation: The dried flower buds of Sophora japonica (Flos Sophorae Immaturus) are pulverized to a fine powder (e.g., 100 mesh).[6][7]

  • Extraction:

    • Weigh 1.0 g of the plant powder and place it in a microwave extraction vessel.

    • Add the extraction solvent (100% methanol) at a liquid-to-solid ratio of 50:1 (mL/g).[6][7]

    • Seal the vessel and place it in a microwave reactor.

    • Set the microwave power to approximately 287 W and the extraction time to 80 seconds.[6][7]

  • Post-Extraction: After the extraction cycle is complete and the vessel has cooled, the extract is filtered to remove solid plant material. The resulting solution is then prepared for analysis.

3. Heat Reflux Extraction (HRE) Protocol

HRE is a conventional method involving boiling a solvent with the plant material in a reflux apparatus.

  • Sample Preparation: The plant material is dried and ground to a specified particle size (e.g., 1150 µm).[9]

  • Extraction:

    • Place 10 g of the powdered material into a round-bottom flask.

    • Add the extraction solvent (approximately 70% ethanol) at a liquid-to-solid ratio of about 5:1 (mL/g).[9][10]

    • Connect the flask to a reflux condenser and heat the mixture to the solvent's boiling point.

    • Maintain the reflux for a duration of 70 minutes.[9]

  • Post-Extraction: After cooling, the mixture is filtered to separate the extract. The solvent can be evaporated using a rotary evaporator to obtain a concentrated crude extract.

4. Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, typically CO₂, as a solvent, offering high selectivity and producing solvent-free extracts.

  • Sample Preparation: The plant material (e.g., soybeans for isoflavones) is ground to a fine powder.

  • Extraction:

    • Load the ground material into the SFE extraction vessel.

    • Pressurize the system with CO₂ to the desired pressure (e.g., 100-250 bar).[11][13]

    • Heat the vessel to the target temperature (e.g., 50-55°C).[11][13]

    • Introduce a co-solvent or modifier (e.g., 7.5-10% ethanol) to enhance the solubility of the polar flavonoids.[13]

    • Initiate the flow of supercritical CO₂ through the vessel for a set duration (e.g., 30-90 minutes).

    • The extract is collected in a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

  • Post-Extraction: The collected extract is free of CO₂ and requires minimal post-processing.

Mandatory Visualizations

Diagram 1: General Workflow for Flavonoid Extraction

Extraction_Workflow Start Plant Material (e.g., Sophora species) Grinding Grinding / Pulverizing Start->Grinding Extraction Extraction Process Grinding->Extraction UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Acoustic Cavitation MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Microwave Energy HRE Heat Reflux Extraction (HRE) Extraction->HRE Conventional Heating SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Supercritical CO₂ Filtration Filtration / Centrifugation UAE->Filtration MAE->Filtration HRE->Filtration Purification Crude Extract (Rich in this compound) SFE->Purification Via De-pressurization Concentration Solvent Removal (e.g., Rotary Evaporation) Filtration->Concentration Concentration->Purification Analysis Analysis / Further Purification Purification->Analysis

Caption: Workflow of common techniques for extracting this compound.

References

Validating Target Engagement of 5-Hydroxysophoranone in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a bioactive compound engages its intended molecular target within the complex cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of modern techniques for validating the target engagement of 5-Hydroxysophoranone, a flavanone (B1672756) with potential therapeutic properties. We present objective comparisons of key methodologies, supported by experimental data on analogous compounds, and provide detailed experimental protocols.

As a member of the flavonoid family, this compound is hypothesized to exert its biological effects through the modulation of intracellular signaling cascades, many of which are regulated by protein kinases. Flavonoids have been reported to target various kinases, including Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, and Cyclin-dependent kinases (CDKs). Therefore, a crucial step in elucidating the mechanism of action of this compound is to identify and validate its direct molecular target(s) within the cell.

This guide focuses on label-free methods for target engagement validation, which are particularly suited for natural products like this compound as they do not require chemical modification of the compound. We will delve into the principles, protocols, and comparative advantages of the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, with a brief comparison to Activity-Based Protein Profiling (ABPP).

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement methodology is contingent on the specific research question, the nature of the target protein, and available resources. Here, we compare three prominent methods.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Activity-Based Protein Profiling (ABPP)
Principle Ligand binding alters the thermal stability of the target protein.Ligand binding protects the target protein from proteolysis.Covalent labeling of active enzyme sites by a chemical probe.
Compound Modification Not required (label-free).Not required (label-free).Requires a reactive probe, often a modified version of the compound.
Cellular Context Can be performed in cell lysates, intact cells, and tissues.Typically performed in cell or tissue lysates.Can be performed in cell lysates and intact cells.
Throughput Can be adapted for high-throughput screening.Moderate throughput.Can be high-throughput, especially in competitive formats.
Primary Readout Change in protein melting temperature (Tm) or aggregation temperature (Tagg).Change in protein abundance after proteolysis, detected by Western Blot or MS.Probe labeling intensity, detected by fluorescence or mass spectrometry.
Applicability Broadly applicable to soluble and some membrane proteins.Broadly applicable to proteins that are susceptible to proteolysis.Primarily for enzymes with a reactive catalytic residue.
Data Output Quantitative (Tm shift, EC50).Semi-quantitative to quantitative.Quantitative (IC50).

Quantitative Data for Kinase Inhibitor Target Engagement

To illustrate the type of quantitative data generated by these methods, the following tables summarize results for known kinase inhibitors, which represent a plausible target class for this compound.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for B-Raf Inhibitors

This table presents the isothermal dose-response CETSA (ITDRFCETSA) data for several B-Raf inhibitors in A375 cells, demonstrating their ability to stabilize the B-Raf protein in a cellular context.

CompoundIntracellular B-Raf Target Engagement (EC50, nM)[1]
Dabrafenib160
Vemurafenib290
GDC-0879380
RAF265130
Table 2: Thermal Shift (ΔTm) Data for Various Kinase Inhibitors

The following table showcases the thermal stabilization (ΔTm) induced by a selection of kinase inhibitors on their respective targets, as determined by thermal shift assays. A larger ΔTm indicates a greater stabilizing effect upon binding.

Kinase TargetInhibitorΔTm (°C) at 10 µM[2]
PIM1LY333531> 8
GSK3BCHIR-99021> 8
ROCK2Fasudil> 8
CDK2Roscovitine4 - 8
p38α (MAPK14)SB-2021904 - 8

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

Hypothetical Signaling Pathway for this compound

Given that many flavonoids target the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, we propose a hypothetical pathway where this compound inhibits PI3K.

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to 5-HSP This compound 5-HSP->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation

Hypothetical PI3K/Akt signaling pathway inhibited by this compound.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

This diagram outlines the key steps in a CETSA experiment to validate the binding of a compound to its target protein.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Protein Quantification cluster_4 Data Analysis A Treat cells with This compound or Vehicle B Heat cell suspension across a temperature gradient A->B C Cell Lysis (e.g., freeze-thaw) B->C D Separate soluble and precipitated proteins (centrifugation) C->D E Analyze soluble fraction by Western Blot or Mass Spectrometry D->E F Quantify target protein levels E->F G Plot melting curves and determine Tm shift F->G

A generalized workflow for a CETSA experiment.
Comparison of Target Validation Methodologies

This diagram illustrates the logical relationships and key distinguishing features of CETSA, DARTS, and ABPP.

Method_Comparison cluster_cetsc CETSA cluster_darts DARTS cluster_abpp ABPP Target Engagement Validation Target Engagement Validation CETSA_Principle Principle: Thermal Stability Target Engagement Validation->CETSA_Principle DARTS_Principle Principle: Protease Protection Target Engagement Validation->DARTS_Principle ABPP_Principle Principle: Covalent Labeling Target Engagement Validation->ABPP_Principle CETSA_Adv Advantage: Label-free, in-cell CETSA_Principle->CETSA_Adv DARTS_Adv Advantage: Label-free, unbiased DARTS_Principle->DARTS_Adv ABPP_Adv Advantage: High sensitivity, activity-based ABPP_Principle->ABPP_Adv

A logical comparison of CETSA, DARTS, and ABPP.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol provides a general framework for performing a Western Blot-based CETSA to validate the engagement of this compound with a putative kinase target.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels and Western Blotting apparatus

  • Primary antibody against the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Cell Harvesting:

    • Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Thermal Challenge:

    • Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using an antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western Blots.

    • For each treatment group, plot the percentage of soluble protein remaining relative to the non-heated control against the temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm) induced by this compound.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol outlines the general steps for a DARTS experiment to identify or validate protein targets of this compound.

Materials:

  • Cell or tissue lysate

  • This compound stock solution (in DMSO)

  • M-PER Mammalian Protein Extraction Reagent (or similar)

  • Protease inhibitor cocktail

  • Pronase or other suitable protease

  • SDS-PAGE gels

  • Coomassie stain or silver stain

  • Mass spectrometer (for target identification) or Western Blotting apparatus (for target validation)

Procedure:

  • Lysate Preparation:

    • Prepare a cell or tissue lysate using a suitable lysis buffer (e.g., M-PER) containing a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation:

    • Aliquot the lysate into separate tubes.

    • Treat the aliquots with this compound or vehicle (DMSO) and incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease (e.g., pronase) to each sample at a predetermined concentration (optimization is required).

    • Incubate the digestion reaction at room temperature for a specific time (e.g., 10-30 minutes).

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Protein Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • For Target Identification: Stain the gel with Coomassie or silver stain. Excise bands that are present or more intense in the this compound-treated lane compared to the vehicle control. Identify the protein(s) in the excised bands by mass spectrometry.

    • For Target Validation: Transfer the proteins to a membrane and perform a Western Blot using an antibody against the putative target protein. A stronger band in the drug-treated lane indicates protection from proteolysis and thus, target engagement.

  • Data Analysis:

    • For target validation, quantify the band intensities and calculate the percentage of protein protection conferred by this compound.

By employing these methodologies, researchers can rigorously validate the cellular target engagement of this compound, providing a solid foundation for further mechanistic studies and drug development efforts.

References

Comparative Transcriptomics of 5-Hydroxysophoranone: A Proposed Framework for Cellular Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for conducting a comparative transcriptomic analysis of cells treated with 5-Hydroxysophoranone. While direct experimental data on the transcriptomic effects of this compound is not yet available in published literature, this document outlines a robust experimental design, data analysis workflow, and highlights potential signaling pathways that may be affected, based on studies of related compounds from Sophora flavescens. This guide is intended for researchers, scientists, and drug development professionals interested in elucidating the mechanism of action of this and similar natural compounds.

Introduction

This compound is a flavonoid compound that can be isolated from plants of the Sophora genus. While research into its specific biological activities is ongoing, transcriptomic analysis provides a powerful, unbiased approach to understanding its cellular effects by profiling the expression of thousands of genes simultaneously. This guide proposes a comparative study to benchmark the effects of this compound against a well-characterized compound from the same source, such as matrine, and an untreated control.

Proposed Experimental Workflow

To investigate the transcriptomic impact of this compound, a standard experimental workflow is proposed. This workflow is designed to ensure high-quality, reproducible data suitable for identifying differentially expressed genes and affected cellular pathways.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing & Sequencing cluster_2 Bioinformatic Analysis A Select and Culture Appropriate Cell Line B Treat Cells with: 1. Vehicle Control (DMSO) 2. This compound 3. Matrine (Alternative) A->B C Incubate for Defined Time Points (e.g., 6h, 24h) B->C D Total RNA Extraction & Quality Control (RIN) C->D E Library Preparation (e.g., poly-A selection, cDNA synthesis) D->E F High-Throughput Sequencing (e.g., Illumina NovaSeq) E->F G Raw Read Quality Control (e.g., FastQC, Trimmomatic) F->G H Alignment to Reference Genome G->H I Gene Expression Quantification H->I J Differential Gene Expression Analysis I->J K Pathway & Gene Ontology Enrichment Analysis J->K

Caption: Proposed experimental workflow for comparative transcriptomics.

Potential Signaling Pathways Modulated by Sophora Flavescens Compounds

Based on transcriptomic and network pharmacology studies of extracts and other bioactive compounds from Sophora flavescens, several key signaling pathways have been identified as being modulated. It is plausible that this compound may also interact with these pathways. Integrated analyses have pointed towards the involvement of the MAPK, TNF, and apoptosis signaling pathways in the cellular response to these compounds.[1][2]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.

G extracellular Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response

Caption: Simplified diagram of the MAPK signaling pathway.

Comparative Data on Related Compounds

While awaiting direct transcriptomic data for this compound, a comparative summary of gene and pathway modulation by other components of Sophorae Flavescentis Radix can provide valuable insights.

Compound/ExtractKey Modulated GenesKey Modulated PathwaysReference
Sophorae Flavescentis Radix ExtractTNF, IL-1ATNF signaling, IL-17 signaling, AGE-RAGE signaling[2]
Sophorae Flavescentis Radix ExtractFoxO4, BCL-2, EGFRFoxO4/NOD-like/Apoptosis, MAPK signaling[1]
Formononetin (B1673546)FGFBP1, LCN2, STC1, SERPINB2, THBS2, TNFRSF11BEndothelial cell migration, Angiogenesis[3]
Oxymatrine-EGFR tyrosine kinase inhibitor resistance, AGE-RAGE signaling[4]

Detailed Experimental Protocols

A detailed protocol for a representative transcriptomics experiment (RNA-Seq) is provided below.

1. Cell Culture and Treatment:

  • Cell Line: Select a human cell line relevant to the intended therapeutic area (e.g., A549 for lung cancer, Jurkat for immunological studies).

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound, a comparative compound (e.g., matrine), or vehicle control (e.g., DMSO) at predetermined concentrations for 24 hours. Include at least three biological replicates for each condition.

2. RNA Extraction and Quality Control:

  • Extraction: Lyse cells directly in the culture plate using a lysis buffer (e.g., from Qiagen RNeasy Kit) and homogenize. Extract total RNA following the manufacturer's protocol, including an on-column DNase digestion step.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are recommended for library preparation.

3. Library Preparation and Sequencing:

  • mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.

  • cDNA Synthesis: Synthesize first and second-strand cDNA.

  • End Repair and Adenylation: Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • PCR Amplification: Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

  • Alignment: Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as HTSeq-count or featureCounts.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the treatment groups and the control.

  • Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes using tools like DAVID or g:Profiler to identify biological processes and pathways affected by the treatments.

References

assessing the synergistic effects of 5-Hydroxysophoranone with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the current scientific literature reveals a significant gap in the understanding of the synergistic effects of 5-Hydroxysophoranone when combined with other therapeutic compounds. Despite the growing interest in combination therapies to enhance treatment efficacy and overcome drug resistance, particularly in oncology, direct preclinical or clinical studies investigating the synergistic potential of this compound are not publicly available at this time.

Researchers and drug development professionals are increasingly exploring the use of natural compounds in combination with conventional chemotherapeutic agents. The rationale behind this approach is to leverage potentially overlapping or complementary mechanisms of action to achieve a greater therapeutic effect than the sum of the individual agents. These synergistic interactions can manifest as enhanced cytotoxicity in cancer cells, reduced tumor growth, and the modulation of key signaling pathways involved in cell survival and proliferation.

While specific data on this compound is lacking, the broader field of natural product research offers numerous examples of synergistic interactions. For instance, various flavonoids, a class of compounds to which this compound may be related, have demonstrated synergistic effects with anticancer drugs. These effects are often attributed to the modulation of drug resistance mechanisms, such as the inhibition of efflux pumps, or the targeting of multiple signaling pathways simultaneously.

To facilitate future research in this area, a generalized experimental workflow for assessing the synergistic effects of a compound like this compound is outlined below. This workflow provides a roadmap for investigators to systematically evaluate potential combination therapies.

General Experimental Workflow for Assessing Synergy

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation A Single-Agent Dose-Response Assays (Determine IC50 for each compound) B Combination Index (CI) Analysis (e.g., Chou-Talalay method) A->B C Mechanism of Action Studies (e.g., Western Blot, qPCR, Flow Cytometry) B->C D Cell Cycle Analysis & Apoptosis Assays B->D E Xenograft or Syngeneic Mouse Models B->E Promising Synergy F Treatment with Single Agents and Combination E->F G Tumor Growth Inhibition (TGI) Measurement F->G H Toxicity and Pharmacokinetic Analysis F->H

Caption: A generalized workflow for identifying and validating synergistic drug combinations, starting from in vitro screening to in vivo model validation.

Hypothetical Signaling Pathway Modulation

Should this compound exhibit synergistic effects, a potential mechanism could involve the modulation of key cancer-related signaling pathways. For instance, if combined with a standard-of-care chemotherapy agent, it might potentiate the therapeutic effect by inhibiting a parallel survival pathway that is often upregulated in resistant tumors. A hypothetical representation of such an interaction is depicted below.

signaling_pathway cluster_pathway Hypothetical Synergistic Mechanism A Chemotherapy B DNA Damage A->B C Apoptosis B->C D This compound E Survival Pathway (e.g., PI3K/Akt) D->E Inhibits F Inhibition of Anti-Apoptotic Proteins E->F Activates F->C Inhibits

Caption: A hypothetical signaling pathway illustrating how this compound could synergize with chemotherapy by inhibiting a pro-survival pathway.

While the current body of scientific literature does not provide specific data on the synergistic effects of this compound, the established methodologies and conceptual frameworks for studying drug combinations offer a clear path for future research. The generation of robust preclinical data, including quantitative synergy analysis and mechanistic studies, is a critical first step in evaluating the potential of this compound as part of a combination therapy regimen. Such studies would be invaluable to researchers, scientists, and drug development professionals in unlocking the full therapeutic potential of this and other natural compounds.

Safety Operating Guide

Navigating the Disposal of 5-Hydroxysophoranone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Hydroxysophoranone, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[3]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Spill Management: In case of a spill, isolate the area. For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[4] For liquid spills, use an absorbent material, and then collect the absorbed waste into a suitable container for disposal as hazardous waste.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the established guidelines for chemical laboratory waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]

  • Classification: Treat this compound as hazardous chemical waste.[1][2] This is the most prudent approach in the absence of specific toxicological and environmental impact data.

  • Segregation: Do not mix this compound waste with other waste streams.[1][5] It should be collected in a dedicated, properly labeled waste container. Incompatible wastes must be kept separate to avoid dangerous reactions.[1]

  • Container Selection and Labeling:

    • Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[1]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any known hazards.[1][5] Chemical abbreviations are not acceptable.[1]

  • Storage:

    • Store the waste container in a designated, secure satellite accumulation area within the laboratory.[7]

    • Ensure the container is kept closed except when adding waste.[1]

    • Secondary containment should be used to catch any potential leaks.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services provider or your institution's Environmental Health and Safety (EHS) office.[5][6]

Quantitative Data Summary

In the absence of specific data for this compound, general guidelines for laboratory chemical waste apply.

ParameterGuidelineSource
Container Fill Level Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[8]
Satellite Accumulation Limit Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[2]
Container Removal Full waste containers must be removed from the satellite accumulation area within three days.[7]
Partially Filled Container Properly labeled and closed partially filled containers may remain in a satellite accumulation area for up to one year.[7]

Experimental Protocols Cited

This disposal guide is based on standard best practices for laboratory chemical waste management and does not cite specific experimental protocols for this compound itself. The procedures outlined are derived from established safety guidelines from regulatory bodies and safety institutions.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Handling this compound (with appropriate PPE) B Generation of Waste (e.g., unused compound, contaminated materials) A->B C Classification as Hazardous Waste B->C D Segregation into Dedicated Container C->D E Proper Labeling of Waste Container D->E F Secure Storage in Satellite Accumulation Area E->F G Schedule Waste Pickup with EHS or Licensed Contractor F->G Institutional Protocol H Professional Collection and Transport G->H I Final Disposal at a Licensed Facility H->I

This compound Disposal Workflow

References

Personal protective equipment for handling 5-Hydroxysophoranone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Hydroxysophoranone was not located. The following guidance is based on general best practices for handling chemical compounds in a laboratory setting and information from SDS of similar substances. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for safe handling, and appropriate disposal methods.

Personal Protective Equipment (PPE)

Proper PPE is crucial to minimize exposure to chemical hazards. The level of PPE required may vary based on the specific experimental conditions and quantities of this compound being used. Below is a summary of recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles are essential to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. It is important to select gloves that are appropriate for the specific solvents being used.[1][3]
Body Protection A lab coat or a chemical-resistant apron or coverall should be worn to protect the skin.[1] For larger quantities or in case of significant splash risk, chemical-resistant suits may be necessary.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be required.[1]
Footwear Closed-toe shoes are mandatory in a laboratory setting. For handling larger quantities of hazardous materials, chemical-resistant shoe covers or boots are recommended.[1][3]

Operational Plan for Handling this compound

A systematic approach is vital for the safe handling of chemical compounds. The following step-by-step plan outlines the key stages of working with this compound.

1. Preparation and Pre-Handling:

  • Review Safety Information: Before beginning any work, thoroughly review all available safety information, including this guide and any institutional safety protocols.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Ensure the workspace, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Emergency Equipment: Confirm the location and functionality of emergency equipment, such as safety showers and eyewash stations.

2. Handling and Experimentation:

  • Weighing and Transfer: Handle solid this compound with care to avoid generating dust. Use a spatula or other appropriate tools for transfer. Weighing should be done in a fume hood or a balance enclosure.

  • Dissolving and Mixing: When preparing solutions, add this compound to the solvent slowly. Avoid splashing.

  • Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Monitor the reaction closely.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

3. Post-Experiment Procedures:

  • Decontamination: Clean all glassware and equipment that came into contact with this compound.

  • Waste Segregation: Properly segregate all waste generated during the experiment according to the disposal plan below.

  • Storage: Store unused this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items appropriately.

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste. Do not dispose of in the regular trash.
Contaminated Labware Disposable items (e.g., gloves, weigh boats, pipette tips) should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated before washing.
Aqueous Solutions Aqueous solutions containing this compound should be collected as hazardous waste. Drain disposal is generally not recommended for compounds with unknown environmental effects.[6] Always check with your institution's EHS for specific guidelines on aqueous waste disposal.
Organic Solvent Solutions Solutions of this compound in organic solvents must be collected in a designated, labeled hazardous waste container for organic waste. Do not mix with other waste streams unless permitted by your institution's EHS.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_sds Review Safety Info prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh & Transfer prep_area->handle_weigh handle_dissolve Dissolve & Mix handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react post_decon Decontaminate handle_react->post_decon post_waste Segregate Waste post_decon->post_waste post_store Store/Dispose post_waste->post_store disp_solid Solid Waste post_store->disp_solid disp_liquid Liquid Waste post_store->disp_liquid disp_sharps Contaminated Sharps post_store->disp_sharps

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.